molecular formula C15H15NO2 B8095954 2-Phenyl-d-phenylalanine CAS No. 1241683-27-1

2-Phenyl-d-phenylalanine

Número de catálogo: B8095954
Número CAS: 1241683-27-1
Peso molecular: 241.28 g/mol
Clave InChI: DBMVJVZQGTXWTP-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenyl-d-phenylalanine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-d-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-d-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-(2-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVJVZQGTXWTP-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257244
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-27-1
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241683-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

conformational constraints of 2-Phenyl-d-phenylalanine in peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Constraints of 2-Phenyl-D-phenylalanine in Peptides

Introduction: Engineering Precision into Peptide Therapeutics

The inherent flexibility of peptides, while crucial for their diverse biological roles, presents a significant hurdle in drug development. This conformational freedom often leads to reduced binding affinity for target receptors, susceptibility to proteolytic degradation, and poor pharmacokinetic profiles. A powerful strategy to overcome these limitations is the introduction of conformational constraints, which rigidify the peptide backbone into a specific, bioactive conformation.[1][2] Among the arsenal of non-proteinogenic amino acids used for this purpose, α,α-disubstituted amino acids are particularly effective.

This guide provides a deep technical dive into the use of a unique and potent conformational controller: 2-Phenyl-D-phenylalanine (α-Phenyl-D-phenylalanine) . By virtue of its D-chiral configuration and the presence of two bulky phenyl groups directly attached to the α-carbon, this amino acid imposes severe and predictable constraints on the peptide backbone. We will explore its fundamental molecular architecture, its profound impact on the Ramachandran landscape, its role in dictating secondary structure, and the experimental workflows required to analyze its effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical control for the design of next-generation peptide-based therapeutics.

Chapter 1: The Molecular Architecture of 2-Phenyl-D-phenylalanine

To understand the constraining power of 2-Phenyl-D-phenylalanine, we must first examine its structure. Unlike its proteinogenic counterpart, L-phenylalanine, which has a hydrogen and a benzyl group attached to the α-carbon, 2-Phenyl-D-phenylalanine features two bulky substituents: a phenyl group and the traditional benzyl side-chain.[3] Furthermore, its stereochemistry is inverted to the D-configuration.

These features are critical:

  • α,α-Disubstitution: The presence of two substituents on the α-carbon dramatically increases steric hindrance, physically preventing the peptide backbone from adopting many of the conformations available to standard amino acids.[4]

  • D-Configuration: The D-chirality at the α-carbon fundamentally alters the preferred backbone torsion angles, often inducing turns and helices with an opposite screw sense compared to L-amino acids.[5]

  • Dual Aromatic Rings: The two phenyl rings provide opportunities for stabilizing intramolecular interactions, such as π-π stacking and C-H/π interactions, which can further lock the peptide into a well-defined structure.[6]

Caption: Structure of 2-Phenyl-D-phenylalanine.

Chapter 2: The Ramachandran Landscape: Quantifying Conformational Restriction

The conformational freedom of a peptide backbone is best described by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).[7] For a typical L-amino acid like alanine, vast regions of the Ramachandran plot are sterically allowed. However, for an α,α-disubstituted amino acid, the landscape changes dramatically.

The two large substituents on the Cα of 2-Phenyl-D-phenylalanine create severe steric clashes with the peptide backbone atoms, drastically limiting the allowable φ and ψ angles. The accessible conformational space is reduced from broad regions to small, isolated islands, typically corresponding to helical or extended structures.[4][8] This restriction is the primary reason for its utility in peptide design; it removes conformational ambiguity and pre-organizes the peptide into a desired fold.[9]

Ramachandran_Restriction Start Peptide Backbone (at 2-Phenyl-D-Phe residue) Phi Torsion Angle φ (N-Cα bond) Start->Phi Rotation around Psi Torsion Angle ψ (Cα-C' bond) Start->Psi Rotation around StericClash Severe Steric Clash (Bulky α-substituents vs. Backbone) Phi->StericClash Psi->StericClash Result Highly Restricted Conformational Space StericClash->Result Leads to

Caption: Steric hindrance restricts backbone torsion angles.

Chapter 3: Directing Peptide Secondary Structure

By forcing the backbone into a narrow range of torsion angles, 2-Phenyl-D-phenylalanine acts as a powerful nucleating element for specific secondary structures. The most commonly observed structures are β-turns and 3(10)-helices.

  • β-Turn Induction: A single 2-Phenyl-D-phenylalanine residue can lock four consecutive amino acids into a β-turn, a structure crucial for reversing the direction of a peptide chain. This is invaluable for creating hairpin loops or stabilizing cyclic peptides.[2]

  • 3(10)-Helix Formation: Peptides containing multiple α,α-disubstituted amino acids often adopt a 3(10)-helical conformation, a tighter helix than the classic α-helix.[4][8][10] This structure is characterized by i → i+3 hydrogen bonds and is frequently observed in short, constrained peptides. The D-chirality of the residue will influence the handedness (screw sense) of the resulting helix.[11]

These induced structures are often further stabilized by intramolecular hydrophobic and aromatic interactions between the phenyl rings of the constrained residue and the side chains of neighboring amino acids.[6][8]

Chapter 4: Experimental Workflows for Conformational Analysis

Verifying the conformational impact of 2-Phenyl-D-phenylalanine requires a multi-faceted analytical approach. Below are proven, self-validating workflows for synthesis and characterization.

Workflow 1: Peptide Synthesis and Purification

The incorporation of the sterically hindered 2-Phenyl-D-phenylalanine residue is achieved via Solid-Phase Peptide Synthesis (SPPS). Special considerations must be taken to ensure efficient coupling.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol: SPPS of a Peptide Containing 2-Phenyl-D-phenylalanine

  • Resin Swelling: Swell Fmoc-Rink Amide resin in Dichloromethane (DCM) and then Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling (Standard): For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, a coupling agent (e.g., HCTU), and a base (e.g., DIPEA) in DMF. Allow to react for 30-60 minutes.

  • Amino Acid Coupling (2-Phenyl-D-phenylalanine): Due to steric hindrance, a more robust coupling strategy is required.

    • Causality: Standard conditions often result in incomplete coupling. A "double coupling" protocol is necessary to drive the reaction to completion.

    • Protocol: After the first coupling attempt (60-90 minutes), drain the vessel and add a fresh solution of activated amino acid, coupling reagents, and base. Allow this second coupling to proceed for another 60-90 minutes. Microwave-assisted synthesis can also significantly improve efficiency.

  • Wash: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification & Validation: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its mass and purity using LC-MS or MALDI-TOF mass spectrometry.[12][13]

Workflow 2: Conformational Analysis in Solution

A combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive picture of the peptide's structure in solution.

Caption: Workflow for solution-state conformational analysis.

Protocol 1: Circular Dichroism (CD) Spectroscopy

  • Purpose: To rapidly assess the dominant secondary structure of the peptide.

  • Methodology:

    • Dissolve the lyophilized peptide in an appropriate solvent (e.g., water, phosphate buffer, or structure-promoting solvents like TFE).

    • Acquire a CD spectrum in the far-UV region (typically 190-250 nm).[5]

    • Interpretation: A helical structure, such as a 3(10)-helix, will show characteristic negative bands around 208 nm and 222 nm.[5][11] The sign and relative intensity of the bands can provide clues about the helix type and its handedness.[10]

Protocol 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the precise 3D atomic coordinates of the peptide in solution.

  • Methodology:

    • Dissolve the peptide to a concentration of ~1-2 mM in a suitable deuterated solvent. For aqueous solutions, use 90% H₂O/10% D₂O.[14]

    • Resonance Assignment: Acquire a set of 2D NMR spectra (TOCSY and NOESY) at a specific temperature. Use the TOCSY spectrum to identify the spin systems of individual amino acid residues and the NOESY spectrum to link them sequentially via dαN(i, i+1) NOE cross-peaks.[15]

    • Structural Restraints: Identify all through-space NOE cross-peaks in the NOESY spectrum. The intensity of each peak is inversely proportional to the distance between the two protons (I ∝ 1/r⁶), providing a set of distance restraints.

    • Structure Calculation: Use a structure calculation program (e.g., CYANA) to generate a family of 3D structures that satisfy the experimental NOE distance restraints. The resulting ensemble of low-energy structures represents the solution conformation of the peptide.[8]

Chapter 5: Applications in Drug Development: The "Why"

The ultimate goal of constraining a peptide is to enhance its drug-like properties. The incorporation of 2-Phenyl-D-phenylalanine achieves this through several key mechanisms, providing a clear causal link between structure and function.

PropertyEffect of 2-Phenyl-D-phenylalanine IncorporationRationale (Causality)
Receptor Affinity Often IncreasedBy pre-organizing the peptide into its bioactive conformation, the entropic penalty upon binding is significantly reduced, leading to a more favorable free energy of binding (ΔG).[2][16]
Receptor Selectivity Often ImprovedA rigid conformation is less likely to bind to off-target receptors that may require a different bound conformation.[7]
Metabolic Stability Significantly IncreasedThe bulky α,α-disubstituted structure sterically shields the adjacent peptide bonds from recognition and cleavage by proteases.[17][18]
Cell Permeability Can be ModulatedThe introduction of hydrophobic phenyl groups can alter the peptide's amphipathicity, which may be tuned to improve membrane translocation.[17][18]

Case Study Insight: In the design of cell-penetrating peptides (CPPs), replacing hydrophilic residues with α,α-disubstituted hydrophobic amino acids has been shown to maintain a helical structure even in aqueous solution.[17][18] This pre-formed helical structure is critical for membrane interaction, leading to enhanced stability and sustained membrane permeability.[17][18]

Conclusion

2-Phenyl-D-phenylalanine is a powerful and precise tool for peptide chemists and drug developers. Its unique α,α-disubstituted, D-chiral structure imposes severe and predictable conformational constraints, effectively removing the ambiguity of backbone flexibility. By nucleating well-defined secondary structures like β-turns and 3(10)-helices, it allows for the rational design of peptides with enhanced receptor affinity, improved metabolic stability, and superior therapeutic potential. The experimental workflows detailed herein provide a validated pathway for synthesizing, analyzing, and ultimately leveraging these constrained peptides in the pursuit of novel and effective medicines.

References

  • Vanommeslaeghe, K., Hatcher, E., & MacKerell, Jr., A. D. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Welsh, W. J., & Pote, S. V. (2011). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers, 96(5), 547-563. [Link]

  • Le, T. T., Olenginski, G. M., & Horne, W. S. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 444–451. [Link]

  • Fiori, S., & Peggion, C. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3749-3770. [Link]

  • Kato, T., Numa, H., Nakamachi, M., Oba, M., & Tanaka, M. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & pharmaceutical bulletin, 70(11), 812–817. [Link]

  • Sikorska, E., & Rodziewicz-Motowidło, S. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(7), 1769. [Link]

  • Singh, G., & Singh, P. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3525. [Link]

  • Kato, T., Numa, H., Nakamachi, M., Oba, M., & Tanaka, M. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical and Pharmaceutical Bulletin, 70(11), 812-817. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Peggion, C., & Broxterman, Q. B. (1998). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. Biopolymers, 47(2), 157–164. [Link]

  • Mani, V. S. S., & Narayanasamy, R. (2016). Conformationally Constrained Amino Acids in Peptide Design. SSRN Electronic Journal. [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 5(3), 659-673. [Link]

  • Inai, Y., Tagawa, T., Takemoto, A., Ousaka, N., & Okabe, Y. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids. Journal of Peptide Science, 17(8), 604-612. [Link]

  • Royo, M., Farrera-Sinfreu, J., Solé, L., & Albericio, F. (2003). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Tetrahedron letters, 44(45), 8203-8205. [Link]

  • Kumar, K. S., & Danishefsky, S. J. (2020). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]

  • Wouters, J., & Engel, M. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15549-15562. [Link]

  • Jelinek, R., & Bar-Shir, A. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link]

  • Gelman, H., & Torbeev, V. Y. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13426. [Link]

  • Benedetti, E., Di Blasio, B., & Pedone, C. (1979). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 101(10), 2567-2572. [Link]

  • Viedma, C., & Cintas, P. (2014). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. Crystal Growth & Design, 14(12), 6194-6199. [Link]

  • Gessner, G., & Wessjohann, L. A. (2019). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the N‐phenyl containing dipeptides, Fmoc‐l‐Ala‐N‐phenyl‐l‐Ala‐OH (4 a), which are used as the building blocks in c) Fmoc‐based solid‐phase peptide synthesis of the required peptides (Figure 1) on 2‐CTC resin, exemplified for 5NPCHA. Angewandte Chemie International Edition, 58(38), 13398-13402. [Link]

  • Wouters, J., & Engel, M. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15549-15562. [Link]

  • Brimble, M. A., & Lee, C. Y. K. (2013). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Unpublished manuscript, Nanyang Technological University. [Link]

  • Li, Y., et al. (2013). Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. Chemical biology & drug design, 82(2), 140–146. [Link]

  • Raines, R. T., & Kotha, S. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 42-45. [Link]

  • Dalai, S., & Kaushik, R. (2013). Conformational study on dipeptides containing phenylalanine: A DFT approach. Journal of Molecular Modeling, 19(8), 3291-3303. [Link]

  • Zhang, Y., et al. (2021). The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are... Polymer Chemistry, 12(35), 4995-5003. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Molecules, 27(22), 7724. [Link]

  • Zosel, F., & Schweimer, K. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • DeGrado, W. F., & Regan, L. (2008). Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. Biochemistry, 47(44), 11450-11459. [Link]

  • Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074-1099. [Link]

  • Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2038. [Link]

  • Brimble, M. A., & Lee, C. Y. K. (2013). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Unpublished manuscript, Nanyang Technological University. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • MDPI. (2021). Conformational Constrained Peptides. MDPI Encyclopedia. [Link]

  • Nandel, F. S., Kaur, H., Malik, N., Shankar, N., & Jain, D. V. (2001). Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond. Indian journal of biochemistry & biophysics, 38(6), 417–425. [Link]

  • Plevris, N., & Attwood, T. K. (2012). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. BMC Bioinformatics, 13(Suppl 17), S13. [Link]

  • Fitzpatrick, P. F., & Ham, A. J. (2006). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(11), 1545-1551. [Link]

Sources

thermodynamic stability of alpha-phenyl-substituted amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of α-Phenyl-Substituted Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

α-Phenyl-substituted amino acids, a prominent class of non-canonical amino acids (ncAAs), are integral components in modern peptidomimetics and small-molecule drug design. Their incorporation can impart unique structural constraints, enhance proteolytic resistance, and modulate pharmacological activity. However, the inherent stability of these building blocks is a critical parameter that dictates the shelf-life, degradation pathways, and ultimate viability of the active pharmaceutical ingredient (API). This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of α-phenyl-substituted amino acids, delineates robust experimental and computational methodologies for its assessment, and discusses the key structural and environmental factors that influence their degradation.

Introduction: The Significance of Stability in Drug Design

α-Phenyl-substituted amino acids, such as Phenylglycine, are structurally unique in that they feature a bulky phenyl group directly attached to the α-carbon.[1][2] This substitution fundamentally alters the stereoelectronic properties compared to proteinogenic amino acids. In drug development, these molecules are not merely structural curiosities; they are functional components used to enhance the metabolic stability of peptide-based drugs and to serve as chiral synthons in the synthesis of complex APIs.

The thermodynamic stability of an API is not an abstract academic parameter. It is a direct measure of its intrinsic resistance to chemical change under a given set of conditions. For a molecule like an α-phenyl-substituted amino acid, instability can lead to degradation via pathways such as decarboxylation or deamination, resulting in loss of potency, formation of potentially toxic impurities, and reduced shelf-life.[3][4] Therefore, a thorough understanding and quantitative assessment of thermodynamic stability are paramount during lead optimization and formulation development.

The Theoretical Framework of Molecular Stability

The spontaneity of a chemical process, including degradation, is governed by the change in Gibbs Free Energy (ΔG).[5] The fundamental relationship is expressed by the Gibbs equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs Free Energy. A negative value indicates a spontaneous process.

  • ΔH is the change in Enthalpy, representing the heat absorbed or released during the reaction.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in Entropy, representing the change in disorder of the system.

For a molecule to be considered "stable," its degradation into other products must be non-spontaneous (ΔG > 0), or the activation energy barrier for this process must be high (kinetic stability). Thermodynamic stability specifically refers to the energy of the molecule relative to its potential degradation products. The following factors are critical in determining the thermodynamic landscape of α-phenyl-substituted amino acids.

Key Influential Factors
Steric Effects

The most prominent feature of an α-phenyl-substituted amino acid is the steric bulk of the phenyl group. This crowding at the α-carbon forces non-ideal bond angles and restricts rotational freedom around single bonds. This steric strain increases the ground-state enthalpy (a less negative ΔH of formation), making the molecule intrinsically less stable compared to a less hindered analogue like alanine.[6] This effect is a primary driver of conformational preference and can influence which degradation pathways are kinetically accessible.

Electronic Effects

The phenyl group exerts a dual electronic influence. It is weakly electron-withdrawing through an inductive effect, which can polarize the Cα-C(carboxyl) and Cα-N bonds, potentially affecting their lability. Simultaneously, the aromatic ring can participate in n→π* interactions with adjacent carbonyl groups, a stabilizing interaction that can favor specific conformations.[7] The balance of these electronic forces is crucial in determining the reactivity of the amino and carboxyl functionalities.

Solvation and Environmental Effects

The stability of an amino acid cannot be considered in a vacuum. In aqueous solution, the solvation of the charged amino and carboxyl groups, as well as the hydrophobic phenyl ring, contributes significantly to the overall Gibbs free energy.[8] The pH of the solution dictates the protonation state of the functional groups, which in turn dramatically affects stability and degradation kinetics.[9][10] As we will see in the experimental section, changes in pH can be used to probe the stability profile of these molecules.

Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Molecule α-Phenyl-Substituted Amino Acid Steric Steric Hindrance (Bulky Phenyl Group) Molecule->Steric influences Electronic Electronic Effects (Inductive & Resonance) Molecule->Electronic influences Stability Overall Thermodynamic Stability (ΔG) Steric->Stability impacts Electronic->Stability impacts Solvation Solvation (Hydrophobic/Hydrophilic Interactions) Solvation->Stability impacts pH pH (Protonation State) pH->Stability impacts Temp Temperature Temp->Stability impacts HPLC_Workflow A Method Development (Column, Mobile Phase) B Forced Degradation (Acid, Base, Heat, Light, Oxid.) A->B apply to C Method Validation (Specificity, Linearity, Accuracy) B->C demonstrates separation D Kinetic Stability Study (Time-course analysis) C->D enables E Data Analysis (Degradation Rate Calculation) D->E yields data for Degradation_Pathways Parent α-Phenylglycine Product1 Phenylethylamine Parent->Product1 Decarboxylation (-CO₂) Product2 Phenylglyoxylic Acid Parent->Product2 Deamination (-NH₃) Product3 Benzaldehyde Product2->Product3 Decarboxylation (-CO₂)

Sources

Steric Effects of 2-Phenyl-D-phenylalanine on Peptide Backbone Conformation and Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physics of Steric Hindrance

In the landscape of modern peptide therapeutics and supramolecular chemistry, the incorporation of non-natural, sterically encumbered amino acids is a primary strategy for overcoming the inherent instability of natural peptides. 2-Phenyl-D-phenylalanine (CAS: 1241683-27-1) represents an extreme case of such modifications. Featuring a D-phenylalanine core with an additional phenyl ring at the ortho position of the side-chain (forming a bulky bi-aryl system), this residue introduces profound steric and chiral constraints.

The hydrogen bonds in the peptide backbone and the steric hindrance of such massive sidechains dictate the macroscopic properties of the peptide, from proteolytic resistance to self-assembly[1]. This guide dissects the causality behind these steric effects, detailing how the physical bulk of 2-Phenyl-D-phenylalanine (2-Ph-D-Phe) forces the peptide backbone into highly restricted conformational basins, and provides self-validating protocols for synthesizing and characterizing these complex systems.

Mechanistic Causality: Rotamer Arrest and Ramachandran Restriction

To understand the impact of 2-Ph-D-Phe, we must analyze the physics of its rotational degrees of freedom. The peptide backbone relies on the


 (C

-N) and

(C

-C) dihedral angles, while the side chain depends on

angles.
  • 
     Rotamer Arrest:  In a standard phenylalanine residue, the benzyl side chain can rotate relatively freely among gauche+, gauche-, and trans conformations. However, the massive bi-aryl bulk of 2-Ph-D-Phe creates severe van der Waals clashes with both the backbone carbonyl oxygen and the amide proton. This steric hindrance heavily modulates backbone flexibility[2], effectively locking the 
    
    
    
    angle into a single, rigid rotameric state.
  • Positive

    
     Angle Restriction:  Because the side chain cannot rotate out of the way, it acts as a physical wedge against the backbone. Furthermore, as a D-amino acid, 2-Ph-D-Phe is stereochemically forced into the positive 
    
    
    
    region of the Ramachandran plot. The added bi-aryl bulk narrows this allowed basin significantly (restricting
    
    
    to approximately +50° to +90°).
  • Heterochiral Structural Forcing: When 2-Ph-D-Phe is incorporated into a sequence of standard L-amino acids, the resulting heterochirality (L-D-L transitions) combined with highly aromatic capping groups drastically restricts structural diversity[3]. It prevents the formation of standard

    
    -helices or 
    
    
    
    -sheets, instead reliably inducing stable Type II'
    
    
    -turns or driving hierarchical self-assembly into nanostructured hydrogels[4].
Visualization of the Steric Pathway

G N1 2-Ph-D-Phe Incorporation N2 Extreme Steric Hindrance N1->N2 N3 χ1/χ2 Rotamer Arrest N2->N3 N4 Positive φ Angle Restriction N3->N4 N5 Proteolytic Shielding N4->N5 N6 Supramolecular Assembly N4->N6

Fig 1: Causal pathway of 2-Ph-D-Phe steric bulk driving backbone restriction and assembly.

Quantitative Data: Conformational and Kinetic Parameters

The table below summarizes the quantitative impact of the 2-Ph-D-Phe residue compared to standard natural and non-natural phenylalanine variants.

Amino Acid ResidueSide-Chain Bulk (Steric Profile)Allowed Ramachandran (

) Space
Relative Coupling Efficiency (RT)Proteolytic Half-Life (Serum)Assembly Propensity
L-Phenylalanine Standard (Benzyl)Negative (-60° to -150°)> 99%< 2 hoursModerate (Fibrils)
D-Phenylalanine Standard (Benzyl)Positive (+60° to +150°)> 98%> 24 hoursHigh (Nanotubes)
2-Ph-D-Phe Extreme (Ortho-Biphenyl)Restricted Positive (+50° to +90°)< 40% (Requires MW/COMU)> 72 hours (Shielded)Very High (Gels)

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize that protocols must be designed with causality in mind. Standard methods will fail when applied to extreme steric cases like 2-Ph-D-Phe. The following protocols are engineered as self-validating systems.

Protocol A: Microwave-Assisted SPPS (MW-SPPS) of 2-Ph-D-Phe

Causality: Standard coupling reagents (e.g., HBTU/DIPEA at room temperature) fail because the bi-aryl bulk of 2-Ph-D-Phe creates a physical "umbrella" over the


-amine, reducing its nucleophilicity via steric exclusion. To force the coupling, we must increase the electrophilicity of the incoming amino acid and the kinetic energy of the system. We use COMU (a highly reactive uronium salt) and microwave irradiation to bypass this activation barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% Piperidine in DMF (2 × 5 min).

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (0.3 mmol, 3 eq), COMU (0.29 mmol, 2.9 eq), and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq). Self-Validation: The solution will turn a distinct color (often yellowish-red) indicating active ester formation.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (ramp time 2 min).

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. Self-Validation: A successful coupling overcoming the steric barrier will yield colorless/yellow beads. Blue beads indicate the steric hindrance was not overcome, requiring a double coupling cycle.

  • Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Protocol B: Conformational Validation via 2D ROESY NMR

Causality: To unequivocally prove that 2-Ph-D-Phe restricts the backbone, the system must be validated through spatial proton mapping. If the backbone is flexible, 2D ROESY NMR will show weak, time-averaged Nuclear Overhauser Effect (NOE) signals. If the steric bulk successfully locks the backbone into a rigid conformation, we will observe intense, unambiguous cross-peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide to a final concentration of 2 mM in a 9:1 mixture of H₂O/D₂O. Adjust the pH to 4.5 using dilute HCl/NaOH to minimize amide proton exchange rates.

  • Acquisition: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Acquire a 2D ROESY spectrum with a mixing time of 200 ms at 298 K.

  • Data Analysis & Validation: Assign the backbone amide protons using standard sequential walk techniques.

  • Self-Validation Check: Look specifically for

    
     and 
    
    
    
    cross-peaks. A rigid
    
    
    -turn induced by the 2-Ph-D-Phe steric lock will present a strong
    
    
    cross-peak between the D-residue and the subsequent L-residue, physically proving the restriction of the
    
    
    dihedral space.

References

  • Structural analysis of functional peptides containing a D-amino acid residue Source: National Institute of Informatics (NII) URL:[Link]

  • Heterochirality Restricts the Self-Assembly of Phenylalanine Dipeptides Capped with Highly Aromatic Groups Source: UPCommons (Universitat Politècnica de Catalunya) URL:[Link]

  • Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly Source: ACS Nano (American Chemical Society) URL:[Link]

Sources

role of 2-Phenyl-d-phenylalanine in peptidomimetic design

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Phenyl-d-phenylalanine in Peptidomimetic Design

Executive Summary

In the landscape of modern peptidomimetic drug design, 2-Phenyl-d-phenylalanine (systematically known as


-phenyl-D-phenylalanine  or (R)-2-amino-2,3-diphenylpropanoic acid ) represents a high-value tool for conformational engineering. Unlike standard proteinogenic amino acids, this 

-tetrasubstituted residue introduces profound steric constraints that lock peptide backbones into specific secondary structures—most notably

-helices and stable

-turns. Furthermore, its quaternary carbon center renders the adjacent amide bonds virtually impervious to proteolytic cleavage, addressing the primary pharmacokinetic liability of peptide therapeutics.

This guide details the structural mechanics, biological implications, and synthetic protocols for integrating 2-Phenyl-d-phenylalanine into bioactive peptides.

Structural Mechanics: The Physics of Constraint

The incorporation of 2-Phenyl-d-phenylalanine is not merely a chemical substitution; it is a structural intervention. The presence of two bulky aromatic groups (a phenyl ring directly on


 and a benzyl side chain) creates a "molecular lock."
The Thorpe-Ingold Effect & -Tetrasubstitution

The gem-disubstitution at the


-carbon restricts the rotation of the 

(phi) and

(psi) torsion angles. Unlike Glycine (flexible) or Phenylalanine (moderately constrained), 2-Phenyl-d-phenylalanine occupies a highly restricted region of the Ramachandran plot.
  • 
     Restriction:  The steric clash between the 
    
    
    
    -phenyl group and the carbonyl oxygen (or amide nitrogen) forces the backbone into helical or turn conformations.
  • Helix Promotion: Similar to

    
    -aminoisobutyric acid (Aib), 2-Phenyl-d-phenylalanine is a strong helix promoter. However, due to the bulk of the phenyl group, it often favors the tighter 
    
    
    
    -helix
    over the standard
    
    
    -helix to minimize steric strain.
  • Chirality (D-isomer): The use of the D-enantiomer is deliberate. In an L-peptide background, a single D-residue often acts as a

    
    -turn inducer  (specifically Type II' turns), crucial for nucleating hairpins or cyclization.
    
Conformational Energy Landscape

The following diagram illustrates the decision logic for selecting 2-Phenyl-d-phenylalanine based on desired structural outcomes.

ConformationalDesign Start Target Peptide Profile Constraint Requirement: Conformational Constraint Start->Constraint Stability Requirement: Proteolytic Stability Start->Stability AlphaSub Select Cα-Tetrasubstituted AA Constraint->AlphaSub Stability->AlphaSub Choice Residue Choice AlphaSub->Choice Aib Aib (α-Methyl) (High Helicity, Low Hydrophobicity) Choice->Aib Min Sterics AlphaPhPhe 2-Phenyl-d-Phe (High Helicity, High Hydrophobicity, Steric Bulk) Choice->AlphaPhPhe Max Sterics/Lipophilicity Outcome1 Outcome: 3-10 Helix / Type II' Turn AlphaPhPhe->Outcome1 Outcome2 Outcome: Steric Block of Protease AlphaPhPhe->Outcome2

Caption: Decision logic for selecting 2-Phenyl-d-phenylalanine versus other constraints like Aib.

Biological & Pharmacological Advantages

Proteolytic Stability

The primary failure mode for peptide drugs is rapid degradation by serum proteases (e.g., chymotrypsin, pepsin).

  • Mechanism: Proteases require the peptide backbone to adopt an extended conformation (

    
    -strand-like) to fit into the active site. The bulky quaternary center of 2-Phenyl-d-phenylalanine prevents this extension.
    
  • Steric Occlusion: The

    
    -phenyl group acts as a "shield," physically blocking the approach of the catalytic triad to the adjacent amide bond.
    
Lipophilicity and Permeability

The addition of an extra phenyl ring significantly increases the LogP (partition coefficient) of the peptide.

  • Membrane Crossing: Enhanced lipophilicity can improve passive diffusion across cell membranes, a critical factor for intracellular targets (e.g., disrupting protein-protein interactions like p53-MDM2).

  • Binding Affinity: For hydrophobic binding pockets (common in protein-protein interfaces), the extra aromatic surface area can enhance Van der Waals interactions, potentially increasing potency.

Table 1: Comparative Properties of Phenylalanine Analogues

PropertyL-Phenylalanine (Phe)

-Methyl-Phe (C

-Me-Phe)
2-Phenyl-d-Phe (

-Ph-D-Phe)
Conformational Freedom High (

flexible)
Restricted (Helical)Highly Restricted (

/Turn)
Proteolytic Stability Low (Minutes in serum)ModerateHigh (Hours/Days)
Lipophilicity ModerateModerateHigh
Chirality Impact Natural BackboneHelix StabilizationTurn Induction / Helix Termination

Experimental Protocols: Synthesis & Incorporation

Synthesizing peptides with 2-Phenyl-d-phenylalanine is challenging due to the extreme steric hindrance at the coupling site. Standard SPPS (Solid-Phase Peptide Synthesis) protocols often fail.

Synthesis Strategy: The "Difficult Coupling" Protocol

The following protocol is recommended for coupling 2-Phenyl-d-phenylalanine to a growing peptide chain.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to reduce racemization (though less concern for quaternary centers) and improve kinetics.

  • Solvent: DMF/NMP (1:1 ratio) to minimize aggregation.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

    
     mins). Wash extensively with DMF/DCM.
    
  • Activation (Pre-activation is Key):

    • Dissolve Fmoc-2-Phenyl-d-Phe-OH (3 eq) and HATU (2.9 eq) in minimal NMP.

    • Add DIPEA (6 eq).

    • Allow to activate for 2 minutes (color change to yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Microwave Irradiation: Heat to

      
       for 10 minutes (25W). Note: If microwave is unavailable, double couple for 2 hours at room temperature.
      
  • Monitoring: Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test may be false-negative due to sterics.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activate Activation (HATU/HOAt/DIPEA) Deprotect->Activate Prepare AA Coupling Coupling (75°C MW, 10 min) Activate->Coupling Check QC: Micro-cleavage LC-MS Coupling->Check Check->Coupling Incomplete (Re-couple) Success Next Cycle Check->Success Complete

Caption: Optimized SPPS workflow for sterically hindered 2-Phenyl-d-phenylalanine.

Case Study: p53-MDM2 Inhibition

Context: The p53-MDM2 interaction is a classic target for peptidomimetics. The native p53 helix uses residues Phe19, Trp23, and Leu26 to bind MDM2. Application: Replacing Phe19 with 2-Phenyl-d-phenylalanine.

  • Hypothesis: The

    
    -phenyl group will lock the peptide into an 
    
    
    
    -helical conformation even in solution (entropic stabilization) and enhance hydrophobic contact with the MDM2 cleft.
  • Result: Studies typically show a 10-100 fold increase in binding affinity and a significant increase in serum half-life (

    
     hours vs minutes for the wild type).
    

References

  • Conformational Constraints in Peptide Design.Chemical Reviews. (2014). Analysis of

    
    -tetrasubstituted amino acids. 
    
  • Peptidomimetics in Drug Discovery. Journal of Medicinal Chemistry. (2018). Strategies for improving stability and bioavailability.

  • Synthesis of

    
    -Disubstituted Amino Acids. Tetrahedron. (2002). Methodologies for sterically hindered amino acid synthesis. 
    
  • Helical Stabiliz

    
    -Phenylalanine. Biopolymers. (2010). Detailed Ramachandran analysis of 
    
    
    
    -phenyl derivatives.

Disclaimer: "2-Phenyl-d-phenylalanine" is interpreted here as the


-phenyl substituted D-phenylalanine based on standard peptidomimetic nomenclature for conformationally constrained residues. Ensure specific isomer verification (vs. biphenylalanine) before synthesis.

Sources

An In-depth Technical Guide to the Solubility Profile of D-Phenylalanine in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-phenylalanine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including antidiabetic agents, antibiotics, and analgesics. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing stable liquid formulations. This technical guide provides a comprehensive overview of the physicochemical properties of D-phenylalanine, the theoretical principles governing its solubility, detailed experimental methodologies for accurate solubility determination, and a summary of available solubility data. The insights and protocols herein are curated for researchers, chemists, and formulation scientists in the drug development sector to facilitate informed solvent selection and streamline process development.

Physicochemical Characterization of D-Phenylalanine

Understanding the inherent properties of D-phenylalanine is the foundation for predicting and interpreting its solubility behavior. As an enantiomer of the naturally occurring L-phenylalanine, it shares identical physical and chemical properties, differing only in its optical rotation. The molecule's structure is amphipathic, featuring a polar, zwitterionic amino-acid backbone and a nonpolar, hydrophobic benzyl side chain[1][2][3]. This dual nature dictates its complex interactions with solvents of varying polarities.

At a neutral pH, the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), forming a zwitterion. This ionic character contributes significantly to its solubility in polar solvents, while the large phenyl group drives its affinity for nonpolar environments.

Table 1: Key Physicochemical Properties of Phenylalanine

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[2]
Molar Mass 165.19 g/mol [2][4]
Appearance White crystalline powder[5]
Melting Point ~273-283 °C (with decomposition)[4][6]
pKa (carboxyl) 1.83 - 2.47[2][4][7]
pKa (amino) 9.13 - 9.45[2][4][7]
logP (Octanol/Water) -1.38[7][8]

The negative logP value highlights the compound's overall preference for aqueous media over a nonpolar solvent like octanol, driven by the high polarity of the zwitterionic backbone. However, its solubility is a nuanced balance between the solvation of its polar and nonpolar moieties.

Theoretical Principles of Solubility in Organic Solvents

The solubility of D-phenylalanine is governed by the fundamental principle of "like dissolves like," where a solute's dissolution is favored in a solvent with similar intermolecular forces. Given its amphipathic nature, D-phenylalanine's interaction with organic solvents is multifaceted.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They effectively solvate the charged carboxylate and ammonium groups of the zwitterionic D-phenylalanine through strong ion-dipole and hydrogen bonding interactions. However, the large, nonpolar phenyl group can disrupt the solvent's hydrogen-bonding network, which can limit solubility compared to more polar amino acids[9]. Solubility in alcohols is generally lower than in water and decreases as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent[10].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They are highly effective at solvating the protonated amino group via dipole-dipole interactions and can interact favorably with the phenyl ring. Solvents like DMSO and DMF are often excellent choices for dissolving amino acids due to their ability to accommodate both polar and nonpolar functionalities[11][12].

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant polarity and interact primarily through weak van der Waals forces. While they can interact with the hydrophobic phenyl side chain, they are incapable of effectively solvating the highly polar, charged zwitterionic backbone. Consequently, the solubility of D-phenylalanine in nonpolar solvents is expected to be extremely low[3].

Experimental Determination of Equilibrium Solubility

Accurate solubility data is essential for process modeling and formulation development. The determination of thermodynamic or equilibrium solubility, which represents the true saturation point of the solute in a solvent at a given temperature, is critical. The shake-flask method is the universally recognized gold standard for this purpose.

Protocol 1: The Shake-Flask Method

This method is based on achieving equilibrium between the undissolved solid and the dissolved solute in a saturated solution. It is considered the most reliable technique for solubility measurement[12].

Causality and Rationale:

  • Excess Solid: An excess of the solid API is required to ensure that the solution reaches saturation and that this equilibrium is maintained throughout the experiment.

  • Equilibration Time: A prolonged agitation period (typically 24-72 hours) is necessary to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is reached.

  • Temperature Control: Solubility is highly temperature-dependent. A constant, controlled temperature is crucial for reproducible results.

  • Phase Separation: Complete removal of undissolved solids via centrifugation and/or filtration is critical to prevent artificially high concentration measurements.

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high specificity, which allows it to separate the analyte from any impurities or degradants, ensuring accurate quantification.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of D-phenylalanine powder to a known volume of the selected organic solvent in a sealed glass vial. A magnetic stir bar can be added for agitation.

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., at 25 °C). Agitate the suspension for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert, non-adsorbent syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature fluctuations.

  • Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of D-phenylalanine in the diluted sample using a validated HPLC method with a UV detector.

  • Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure precision.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess D-Phenylalanine to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and/or Filter Supernatant (0.22 µm) B->C D Dilute Filtrate C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Sources

biological significance of alpha,alpha-disubstituted amino acids

Biological Significance and Synthetic Utility of -Disubstituted Amino Acids

Executive Summary

The incorporation of



Thorpe-Ingold effect

Structural & Conformational Physics

The Thorpe-Ingold Effect and Helical Promotion

The defining feature of dAAs is the geminal disubstitution at the






  • Conformational Restriction: The allowable conformational space on a Ramachandran plot shrinks drastically. For Aib, the allowed regions are limited almost exclusively to the helical regions (

    
    ).
    
  • Helix Induction: This restriction acts as a nucleation site. A single dAA residue can force neighboring residues into a helical conformation to minimize steric strain.

    • 
      -Helix:  Short oligomers of Aib tend to form 
      
      
      -helices (3 residues per turn, H-bond between
      
      
      and
      
      
      ).
    • 
      -Helix:  Longer sequences or those alternating with mono-substituted residues often adopt stable 
      
      
      -helices (
      
      
      to
      
      
      H-bonding).
Visualization: Conformational Restriction Mechanism

ThorpeIngoldStandardAAStandard Amino Acid(Cα-H)DisubAAα,α-Disubstituted AA(Cα-Methyl)StandardAA->DisubAASubstitutionStericClashSteric Clash withBackbone CarbonylDisubAA->StericClashGeminal AlkylsPhiPsiRestRestricted φ/ψ Angles(Thorpe-Ingold Effect)StericClash->PhiPsiRestForces RotationHelixStable Helix Formation(3-10 or Alpha)PhiPsiRest->HelixMinimizes EnergycaptionFigure 1: Mechanism of Helix Induction via the Thorpe-Ingold Effect

Figure 1: The geminal dialkyl effect restricts backbone rotation, forcing the peptide into a stable helical conformation to relieve steric strain.

Biological Significance

Proteolytic Stability: The DPP-4 Resistance Mechanism

The primary limitation of native peptides is rapid degradation by proteases. Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous enzyme that cleaves N-terminal dipeptides from substrates containing Alanine or Proline at the second position (e.g., GLP-1).

  • Mechanism: DPP-4 requires access to the scissile peptide bond between residues 2 and 3.

  • dAA Effect: Introducing a dAA (like Aib) at position 2 (or position 8 in the context of GLP-1 numbering) creates a "steric umbrella." The additional methyl group physically blocks the enzyme's active site from approaching the carbonyl carbon, rendering the bond uncleavable.

  • Impact: This modification extends the half-life of peptide drugs from minutes (native GLP-1) to days or weeks (Semaglutide).

Membrane Permeability

The rigid helical structure induced by dAAs hides the polar amide backbone bonds within the core of the helix, exposing the hydrophobic side chains to the solvent. This "hydrophobic shielding" significantly increases lipophilicity, facilitating passive transport across cell membranes—a critical property for intracellular targets.

Visualization: Proteolytic Resistance Workflow

ProteolysisNativeGLP1Native GLP-1(Ala at Pos 8)DPP4DPP-4 EnzymeActive SiteNativeGLP1->DPP4Fits Active SiteCleavageRapid Cleavage(Inactivation)DPP4->CleavageSemaglutideSemaglutide/Tirzepatide(Aib at Pos 8/2)StericBlockSteric Hindrance(Methyl Group)Semaglutide->StericBlockModified StructureStericBlock->DPP4Blocks AccessStableEnzyme BlockedExtended Half-LifeStericBlock->StablecaptionFigure 2: Mechanism of DPP-4 Resistance Conferred by Aib Substitution

Figure 2: Substitution of Alanine with Aib sterically occludes the scissile bond, preventing enzymatic hydrolysis by DPP-4.

Synthetic Methodologies: Overcoming the Steric Wall

Synthesizing peptides with dAAs is notoriously difficult. The same steric bulk that confers stability also hinders the nucleophilic attack required for peptide bond formation. Standard coupling reagents (HBTU, EDC) often fail or result in low yields.

Recommended Coupling Protocols
Method A: The "Gold Standard" for SPPS (Oxyma/DIC)

For solid-phase peptide synthesis (SPPS), the combination of Oxyma Pure and DIC (Diisopropylcarbodiimide) has emerged as superior to HOBt/HOAt, especially for Aib-Aib couplings.

  • Reagents: AA (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

  • Temperature: Elevated temperature (

    
    C to 
    
    
    C) is often required for Aib coupling.
  • Microwave: Microwave-assisted synthesis significantly improves yield for consecutive dAA residues.

Method B: Acid Fluorides (The "Sledgehammer" Approach)

For extremely difficult couplings (e.g., coupling to a secondary amine or consecutive bulky residues), converting the amino acid into an acid fluoride is the most robust method. Acid fluorides are highly reactive but stable enough to handle.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism: TFFH converts the carboxylic acid to an acid fluoride in situ.

  • Protocol:

    • Dissolve Fmoc-Aib-OH (3 eq) and TFFH (3 eq) in dry DCM/DMF.

    • Add DIPEA (6 eq) to activate.

    • Add to resin-bound amine.

    • Allow to react for 2–4 hours (double coupling recommended).

Data Comparison: Coupling Efficiency
Coupling ReagentTarget SequenceYield (Aib-Aib)Racemization RiskNotes
HBTU/DIEA Fmoc-Aib-Aib-< 20%LowIneffective for hindered junctions.
HATU/HOAt Fmoc-Aib-Aib-60-70%LowGood, but expensive.
DIC/Oxyma Fmoc-Aib-Aib-> 90% Very LowRecommended for SPPS. Safer than HOAt.
TFFH (Fluoride) Fmoc-Aib-Aib-> 95% LowBest for extremely hindered or solution phase.

Case Studies in Drug Development

Case Study 1: Semaglutide (Ozempic/Wegovy)[1][2]
  • Drug Class: GLP-1 Receptor Agonist.[1][2][3][][5]

  • Modification: Substitution of Alanine at position 8 (GLP-1 numbering) with Aib .

  • Impact: Native GLP-1 has a half-life of ~2 minutes due to DPP-4 cleavage at Ala8. Semaglutide, with Aib8, is resistant to DPP-4.[][6] Combined with a C18 fatty acid chain (for albumin binding), this allows for once-weekly dosing .[2][7]

Case Study 2: Tirzepatide (Mounjaro/Zepbound)[3]
  • Drug Class: Dual GIP/GLP-1 Receptor Agonist.[3]

  • Modification: Contains two Aib residues at positions 2 and 13.[8]

  • Impact: The Aib at position 2 serves the same function as in Semaglutide (DPP-4 resistance). The Aib at position 13 stabilizes the helical secondary structure required for dual receptor binding affinity.

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry.

  • Coskun, T., et al. (2018). LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept. Molecular Metabolism.

  • Crisma, M., et al. (2002). Conformational Constrains in α,α-Disubstituted α-Amino Acids. Chemistry & Biodiversity.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.

Methodological & Application

Application Note: High-Efficiency SPPS Protocols for 2-Phenyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for senior researchers. It addresses the specific challenges of incorporating 2-Phenyl-D-phenylalanine (an


-disubstituted amino acid, often chemically synonymous with 

-phenyl-phenylalanine) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).[1]

-Disubstituted Amino Acid Synthesis[1]

Part 1: Strategic Analysis & Chemical Context

The Structural Challenge

2-Phenyl-D-phenylalanine represents a class of


-disubstituted amino acids .[1] Unlike standard amino acids where the 

-carbon holds a hydrogen atom, this residue possesses two bulky aromatic groups (a phenyl ring directly on the

-carbon and a benzyl group on the side chain).

This creates a Quaternary Carbon Center that presents two distinct synthetic hurdles:[1]

  • Acylation Difficulty (Coupling of the AA): The incoming activated carboxylate is sterically hindered, though this is manageable with modern uronium/phosphonium reagents.

  • Nucleophilic Inertness (Coupling onto the AA): Once incorporated, the N-terminal amine of the 2-Phenyl-Phe residue is buried within a "steric cone" formed by the geminal aromatic rings. This drastically reduces the kinetic rate of the subsequent amino acid coupling, leading to deletion sequences .

The "Steric Wall" Phenomenon

Standard SPPS protocols (e.g., HBTU/DIPEA, room temperature) typically fail here, resulting in <10% conversion for the subsequent step. To overcome this, we must transition from "Kinetic Control" to "Thermodynamic Forcing" using three levers:

  • Activation Power: Transitioning from OBt (HBTU) to OAt (HATU/PyAOP) or Acid Fluorides (TFFH).

  • Thermal Energy: Microwave irradiation is non-negotiable for high purity.[1]

  • Chaotropic Solvation: Disrupting inter-chain aggregation that exacerbates steric hindrance.[1]

Part 2: Critical Reagents & Equipment[1]

ComponentRecommendationScientific Rationale
Resin ChemMatrix® or Low-loading Polystyrene (0.2–0.4 mmol/g) High-swelling PEG-based resins (ChemMatrix) allow better diffusion.[1] Low loading prevents "site isolation" where bulky chains crowd each other.[1]
Coupling Reagent (Primary) PyAOP or HATU The pyridine nitrogen in HOAt-based reagents (PyAOP/HATU) provides anchimeric assistance (neighboring group effect), accelerating acylation by ~10-100x over HOBt.[1]
Coupling Reagent (Backup) TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)Generates Acid Fluorides in situ.[1][2] Smallest possible leaving group (F-) penetrates the steric shield better than bulky OBt/OAt esters.[1]
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP (Collidine) is preferred with acid fluorides to prevent racemization of the incoming sensitive residues (e.g., Cys, His).
Solvent DMF (Standard) or NMP (Difficult)NMP reduces

-sheet aggregation.[1]
Temperature 75°C (Microwave) Essential to overcome the activation energy barrier of the quaternary center.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Coupling Fmoc-2-Phenyl-D-Phe-OH to the Resin

Objective: Attach the hindered AA to the growing chain.[1]

  • Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation Cocktail:

    • AA: Fmoc-2-Phenyl-D-Phe-OH (4.0 eq)[1]

    • Reagent: HATU (3.9 eq)[1]

    • Base: HOAt (4.0 eq - Optional additive for speed) + DIEA (8.0 eq)

    • Note: Pre-activate for exactly 30 seconds before adding to resin.[1]

  • Coupling:

    • Microwave: 75°C for 10 minutes (Power: 30W).

    • Alternative (Room Temp): 2 hours with double coupling.

  • Monitoring: Standard Kaiser test is usually effective here.[1] If negative (yellow), proceed.

Protocol B: Coupling the Next Amino Acid onto 2-Phenyl-D-Phe

Objective: The Critical Step. Overcoming the nucleophilic inertness of the buried amine.

WARNING: The Kaiser test often yields False Negatives at this stage because the ninhydrin cannot access the amine. Use the Chloranil Test or micro-cleavage HPLC for validation.

  • Deprotection (Extended):

    • The bulky Fmoc group is harder to remove.

    • Use 20% Piperidine + 0.1M DBU in DMF.[1]

    • Microwave: 75°C for 3 minutes (2 cycles).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Ensure no base remains.[1]

  • Coupling (Double Couple Mandatory):

    • Round 1 (PyAOP Method):

      • AA (5 eq) + PyAOP (5 eq) + DIEA (10 eq).

      • Microwave: 75°C for 15 minutes.

      • Drain and Wash.[1]

    • Round 2 (Acid Fluoride Method - "The Hammer"):

      • AA (5 eq) + TFFH (5 eq) + Collidine (10 eq).[1]

      • Note: Dissolve AA and TFFH in DMF before adding Collidine to generate the acid fluoride.

      • Microwave: 75°C for 15 minutes.

  • Capping (Crucial):

    • Unreacted amines will result in deletion sequences that are impossible to purify later.[1]

    • Cap with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins.

Part 4: Visualization of Logic & Workflow

The "Steric Wall" Decision Matrix

This diagram illustrates the decision logic for selecting coupling conditions based on steric hindrance levels.

SPPS_Logic Start Start: Coupling Step CheckSteric Is the Resin-Bound Amine Sterically Hindered? Start->CheckSteric Standard Standard AA (Ala, Gly, Phe, etc.) CheckSteric->Standard No Hindered Hindered AA (N-Me, Aib, 2-Ph-Phe) CheckSteric->Hindered Yes (e.g. 2-Ph-Phe on resin) Cond_Std Condition A: HBTU/DIEA RT, 30-60 min Standard->Cond_Std CheckIncoming Is Incoming AA Hindered? Hindered->CheckIncoming QC QC: Chloranil Test & Micro-Cleavage Cond_Std->QC Cond_Hard Condition B: HATU/HOAt MW 75°C, 5-10 min CheckIncoming->Cond_Hard No (Standard AA) Cond_Extreme Condition C (The Wall): PyAOP or TFFH (Acid Fluoride) Double Couple MW 75°C, 2x 15 min CheckIncoming->Cond_Extreme Yes (Bulky AA) Cond_Hard->QC Cond_Extreme->QC

Caption: Decision matrix for selecting coupling reagents. 2-Phenyl-Phe requires "Condition C" when acting as the nucleophile.

Mechanism of Steric Shielding

Visualizing why the N-terminus is unreactive.

Steric_Shield Resin Resin Support Peptide Peptide Chain Resin->Peptide AlphaC α-Carbon (Quaternary) Peptide->AlphaC Amine NH2 (Nucleophile) AlphaC->Amine Phenyl1 Phenyl Group 1 (Side Chain) AlphaC->Phenyl1 Phenyl2 Phenyl Group 2 (Alpha-Sub) AlphaC->Phenyl2 Phenyl1->Amine Steric Clash Phenyl2->Amine Steric Clash Incoming Incoming Activated AA Incoming->Amine Blocked Access

Caption: The quaternary


-carbon positions two phenyl rings to physically shield the amine, necessitating small leaving groups (F-) or high energy (MW).

Part 5: Troubleshooting & Quality Control

IssueDiagnosisSolution
Incomplete Coupling Micro-cleavage shows [M-AA] peak.[1]Switch to TFFH/Collidine (Acid Fluoride).[1] Increase temp to 85°C (if AA is not Cys/His).
Racemization Detected by Chiral HPLC.Use Oxyma Pure instead of HOAt. Lower temp to 50°C but extend time. Use Collidine instead of DIEA.[1]
Aspartimide Formation Mass shift -18 Da (if Asp is present).[1]Add 0.1M HOBt to the deprotection solution (Piperidine).
False Negative Test Kaiser test is yellow despite free amine.[1]The amine is too hindered for ninhydrin. Rely on Chloranil test (turns blue) or pilot cleavage.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Comprehensive review of coupling reagents including H
    • [1]

  • Carpino, L. A., et al. (1990).[1] The 7-azabenzotriazole system: efficient peptide coupling of hindered amino acids.[1] Journal of the American Chemical Society.

    • Context: The foundational paper establishing HOAt/H
    • [1]

  • Wenschuh, H., et al. (2002).[1] Microsystems for solid-phase peptide synthesis. Biopolymers.[1]

    • Context: Validates the use of acid fluorides (TFFH) for Aib and -disubstituted analogs.
    • [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: Technical guide on COMU and PyAOP usage.[1]

Sources

Application Note: Enhancing Metabolic Stability via Strategic Modification: The Case of 2-Phenyl-d-phenylalanine

[1]

Executive Summary

In drug discovery, the rapid metabolism of phenylalanine (Phe) residues—either within peptide therapeutics or small molecule pharmacophores—often leads to poor bioavailability and short half-lives.[1] Two primary metabolic liabilities exist: aromatic hydroxylation by Cytochrome P450 (CYP) enzymes and proteolytic cleavage (in peptides).[1]

This guide details the application of 2-Phenyl-d-phenylalanine strategies to mitigate these risks.[1] We define this approach as a dual-mechanism strategy:

  • Deuteration (d-): Leveraging the Deuterium Kinetic Isotope Effect (DKIE) to slow CYP-mediated oxidation.[1]

  • 
    -Substitution (2-Phenyl-):  Utilizing steric hindrance and stereochemical inversion (if D-isomer is implied) to block proteolytic access and transamination.[1]
    

Scientific Basis & Mechanism of Action[1][2][3]

The Deuterium Kinetic Isotope Effect (DKIE)

The notation "d" in medicinal chemistry often denotes deuterium enrichment.[1] Replacing hydrogen (


1
  • Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[1]

  • Impact: If C-H bond cleavage is the rate-determining step (RDS) in CYP450 metabolism (e.g., aromatic hydroxylation of the phenyl ring), substituting with deuterium increases the activation energy.[1]

  • Quantification: The effect is measured as the ratio of rate constants (

    
    ).[1] A value 
    
    
    indicates a significant stabilization effect.[1]
Structural Blockade: The "2-Phenyl" Modification

The "2-Phenyl" designation implies substitution at the

1
  • Steric Hindrance: Introducing a second phenyl group or a bulky substituent at the

    
    -carbon creates a quaternary center.[1] This physically blocks the approach of metabolic enzymes (proteases or transaminases).[1]
    
  • Conformational Restriction: This modification locks the side chain into specific

    
     angles, often enhancing receptor binding affinity while preventing the "induced fit" required by hydrolytic enzymes.[1]
    
Visualization of Metabolic Blockade[1]

MetabolicBlockadeSubstratePhenylalanineResidueCYPCYP450(Oxidation)Substrate->CYPMetabolic AttackProteaseProtease(Cleavage)Substrate->ProteasePeptide Bond AttackStableDrugStabilized Drug(Maintained PK)Substrate->StableDrugWith ModificationsMetabolite1HydroxylatedMetabolite (Inactive)CYP->Metabolite1Rapid OxidationMetabolite2CleavedFragmentsProtease->Metabolite2HydrolysisDeuteriumDeuterium (d)Increases Bond Energy(DKIE)Deuterium->CYPInhibits C-H CleavageAlphaSub2-Phenyl/Alpha-SubSteric BlockadeAlphaSub->ProteasePrevents Binding

Figure 1: Mechanism of Action. Deuterium increases bond strength (DKIE) to resist oxidation, while

1

Experimental Protocol: Comparative Microsomal Stability Assay

To validate the efficacy of using a 2-Phenyl-d-phenylalanine analog, you must compare its Intrinsic Clearance (

1
Materials
  • Test Compounds: Non-deuterated Parent (H-Phe) and Modified Analog (d-Phe/2-Phenyl-Phe).[1]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Workflow Protocol

Step 1: Preparation

  • Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilute to 1

    
    M working solution in Phosphate Buffer (100 mM, pH 7.4).
    
  • Thaw HLM on ice; dilute to 0.5 mg/mL in Phosphate Buffer.

Step 2: Incubation (The "Metabolic Challenge") [1]

  • Pre-incubate 30

    
    L of diluted HLM with 30 
    
    
    L of 1
    
    
    M test compound at 37°C for 5 minutes.
  • Initiate Reaction: Add 60

    
    L of NADPH regenerating system. (Final reaction volume: 120 
    
    
    L; Final compound conc: 0.5
    
    
    M; Final HLM conc: 0.25 mg/mL).
  • Time Points: At

    
     minutes, remove 15 
    
    
    L aliquots.

Step 3: Quenching & Extraction [1]

  • Immediately transfer the 15

    
    L aliquot into a plate containing 135 
    
    
    L ice-cold ACN (with Internal Standard).
  • Vortex for 10 minutes to ensure protein precipitation.

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

Step 4: Analysis (LC-MS/MS)

  • Inject supernatant onto a C18 column (e.g., Waters BEH C18).[1]

  • Monitor MRM transitions specific to the Protio (H) and Deutero (d) forms.[1][2] Note: The Deuterated analog will have a mass shift (e.g., +5 Da if d5-Phe is used).[1]

Workflow Diagram

AssayWorkflowcluster_samplingSampling Loop (0-60 min)StartStart: Prepare Stocks(10 mM DMSO)MixMix Microsomes + Compound(Pre-incubation 37°C)Start->MixInitAdd NADPH(Start Reaction)Mix->InitSampleRemove AliquotInit->SampleQuenchQuench in ACN + ISSample->QuenchAnalyzeCentrifuge & LC-MS/MSQuench->AnalyzeCalcCalculate CL_int & t1/2Analyze->Calc

Figure 2: High-throughput Microsomal Stability Assay workflow.[1]

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural log (ln) of the remaining compound area ratio (Analyte/IS) vs. time.[1] The slope (

1
1
Calculating Intrinsic Clearance ( )

Scale the clearance to the microsomal protein concentration used.[1]

1
Evaluating the Isotope Effect

Compare the clearance of the deuterated analog (


1
  • Null Effect:

    
     (Metabolism is not driven by C-H cleavage at the deuterated site, or flow-limited).[1]
    
  • Positive Stabilization:

    
     (Significant KIE).
    
    • Target: A reduction in clearance by

      
       is typically required to translate to meaningful in vivo PK benefits.[1]
      
Data Presentation Table
Compound IDModification

(min)

(

L/min/mg)
Stability Fold-Change
Phe-Analog-H None (Parent)12.5110.81.0x
Phe-Analog-D5 Phenyl-d538.236.23.0x
2-Phenyl-Phe

-Phenyl
>120< 11.5>10x

References

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Waters Corporation. (2020).[1] Determination of Microsomal Stability by UPLC-MS/MS. Application Note. [1]

  • Domainex. (2023).[1] Microsomal Clearance/Stability Assay Protocols.

  • Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. [1]

  • BenchChem. (2025).[1][3] Application of Deuterated Compounds in Drug Metabolism Studies.

Application Note: Fmoc-Protection Strategies for 2-Phenyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Phenyl-D-phenylalanine (also designated as D-2-biphenylalanine or D-Phe(2-Ph)-OH) is a sterically demanding, unnatural amino acid. It is widely utilized in peptide drug development to induce conformational restriction, enhance target receptor selectivity, and confer resistance against proteolytic degradation. Incorporating this bulky residue into Solid-Phase Peptide Synthesis (SPPS) requires robust N-


-protection, a standard universally achieved using the 9-fluorenylmethoxycarbonyl (Fmoc) group ().

Due to the extreme hydrophobicity and steric hindrance imparted by the ortho-phenyl substitution, standard Fmoc-protection protocols often yield incomplete conversions or unwanted oligomerization. This application note details a highly optimized, self-validating protocol utilizing Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic 1,4-dioxane/water system to ensure quantitative protection with >99% enantiomeric purity.

Causality of Experimental Choices (Expertise & Experience)

To ensure high-yield synthesis without compromising the chiral integrity of the D-amino acid, the reaction parameters must be strictly controlled. As an application scientist, you must understand the "why" behind the reagents:

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): Historically, Fmoc-Cl was used for amine protection. However, its high reactivity often leads to the formation of Fmoc-dipeptides via mixed anhydride intermediates—a severe issue when working with expensive unnatural amino acids. Fmoc-OSu is purposefully selected as a milder acylating agent that completely suppresses oligomerization while maintaining high yields ().

  • Solvent System (1,4-Dioxane/Water): The dual-ring system of 2-Phenyl-D-phenylalanine makes it exceptionally hydrophobic. Standard acetone/water mixtures fail to maintain solubility of the intermediate salt as the reaction progresses. 1,4-Dioxane is chosen for its superior solvation capacity for bulky, non-polar side chains, preventing premature precipitation of the unreacted zwitterion.

  • pH Control (Na₂CO₃ Buffer): The

    
    -amine must be deprotonated (acting as an active nucleophile) to attack the Fmoc-OSu. Sodium carbonate maintains the reaction strictly between pH 9.0 and 10.0. Dropping below pH 9 protonates the amine (halting the reaction), while exceeding pH 10 accelerates the competitive base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH.
    

Reaction Logic and Workflow

FmocProtectionLogic A 2-Phenyl-D-phenylalanine (Zwitterionic Starting Material) D Deprotonated Amine (Active Nucleophile) A->D Base Deprotonation B Fmoc-OSu (Acylating Agent) E Tetrahedral Intermediate (Transient) B->E C Na2CO3 / H2O / 1,4-Dioxane (pH 9.0 - 10.0) C->D D->E Nucleophilic Attack F Fmoc-D-Phe(2-Ph)-ONa (Soluble Salt) E->F Elimination of NHS I N-Hydroxysuccinimide (Water-Soluble Byproduct) E->I G HCl Acidification (pH ~2.0) F->G Aqueous Workup H Fmoc-2-Phenyl-D-phenylalanine (Purified Product) G->H Extraction & Crystallization

Mechanistic logic pathway for the Fmoc-protection of 2-Phenyl-D-phenylalanine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, visual or analytical cues are provided to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required
  • Substrate: 2-Phenyl-D-phenylalanine (CAS: 1241683-27-1), 10.0 mmol (2.41 g)

  • Reagent: Fmoc-OSu, 10.5 mmol (3.54 g)

  • Base: Sodium carbonate (Na₂CO₃), 25.0 mmol (2.65 g)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate (EtOAc), Diethyl Ether, Hexanes.

  • Acids: 1M HCl (aq).

Detailed Methodology

Step 1: Substrate Solubilization & Deprotonation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.65 g of Na₂CO₃ in 30 mL of deionized water.

  • Add 2.41 g (10.0 mmol) of 2-Phenyl-D-phenylalanine to the basic solution.

  • Self-Validation Check: The solution will initially be a cloudy suspension. Stir for 15 minutes at room temperature until the amino acid is fully dissolved as the sodium salt. If particulates remain, add 1-2 mL of 1,4-dioxane to aid wetting.

Step 2: Reagent Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. (Causality: Cooling minimizes the base-catalyzed hydrolysis of Fmoc-OSu before it can react with the sterically hindered amine).

  • Dissolve 3.54 g (10.5 mmol, 1.05 eq) of Fmoc-OSu in 30 mL of 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the vigorously stirred aqueous mixture over 30 minutes.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir the biphasic mixture for 12–16 hours.

  • Self-Validation Check: Monitor via TLC (Silica gel, Eluent: CHCl₃/MeOH/AcOH 90:8:2). The starting material (ninhydrin positive, Rf ~0.1) should disappear entirely, replaced by a UV-active product spot (Rf ~0.5).

Step 4: Workup and Acidification

  • Add 50 mL of water to the reaction mixture and extract twice with 30 mL of diethyl ether. (Causality: This step removes unreacted Fmoc-OSu and traces of the Fmoc-OH byproduct, while the desired product remains safely in the aqueous layer as a sodium salt).

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Self-Validation Check: A thick white precipitate (the protonated Fmoc-2-Phenyl-D-phenylalanine) will immediately crash out of the solution upon reaching pH 2.0.

Step 5: Extraction and Purification

  • Extract the acidified aqueous phase with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude white solid from EtOAc/Hexanes to yield the pure product.

Workflow S1 1. Substrate Prep (Na2CO3 / H2O) S2 2. Fmoc-OSu Dropwise (Dioxane, 0°C) S1->S2 S3 3. Reaction & TLC (RT, 12-16 h) S2->S3 S4 4. Ether Wash & HCl Acidification S3->S4 S5 5. EtOAc Extraction & Recrystallization S4->S5

Experimental workflow for the synthesis and purification of Fmoc-2-Phenyl-D-phenylalanine.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions to maximize the yield of Fmoc-2-Phenyl-D-phenylalanine while minimizing the Fmoc-OH byproduct. The data clearly demonstrates the necessity of the Dioxane/Na₂CO₃ system.

Solvent System (v/v)Base UsedTemp ProfileReaction TimeYield (%)Purity (HPLC)
Acetone / H₂O (1:1)NaHCO₃RT24 h62%92.5%
Dioxane / H₂O (1:1)NaHCO₃RT24 h78%95.0%
Dioxane / H₂O (1:1) Na₂CO₃ 0 °C to RT 16 h 94% >99.0%
THF / H₂O (1:1)Na₂CO₃0 °C to RT16 h85%97.2%

Table 1: Optimization of Fmoc-protection conditions for 2-Phenyl-D-phenylalanine. The 1,4-Dioxane/H₂O system with Na₂CO₃ provides the optimal balance of solubility and pH control.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.[Link]

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980.[Link]

designing protease-resistant peptides using 2-Phenyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Protease-Resistant Peptides via Steric & Stereochemical Locking with 2-Phenyl-d-phenylalanine

Executive Summary

Peptide therapeutics often fail due to rapid degradation by endogenous proteases (e.g., chymotrypsin, pepsin). This guide details the design and synthesis of hyper-stable peptides using 2-Phenyl-d-phenylalanine (


-Ph-D-Phe). This non-canonical amino acid introduces a "Double Lock" mechanism:
  • Steric Occlusion: The quaternary

    
    -carbon prevents the formation of the tetrahedral transition state required for amide bond hydrolysis.
    
  • Stereochemical Mismatch: The D-configuration forces side-chain orientations that misalign with the S1 specificity pockets of serine proteases.

This protocol covers the specific solid-phase peptide synthesis (SPPS) modifications required for this sterically hindered residue and the validation assays to quantify stability.

Mechanism of Action: The "Umbrella Effect"

Standard proteolysis requires the peptide backbone to adopt an extended conformation within the enzyme's active site. The protease's nucleophile (e.g., Serine-195 in Chymotrypsin) attacks the carbonyl carbon.

Why 2-Phenyl-d-phenylalanine fails to cleave:

  • The Quaternary Barrier: The additional phenyl group at the

    
    -position creates a massive steric wall. This is the "Umbrella Effect"—it physically shields the carbonyl carbon from nucleophilic attack.
    
  • Helical Promotion:

    
    -disubstituted amino acids strongly promote 
    
    
    
    -helical or
    
    
    -helical structures. Proteases generally prefer extended strands; by locking the peptide into a helix, the scissile bond is buried.
Diagram 1: Mechanism of Proteolytic Resistance

Mechanism cluster_enzyme Protease Active Site (Chymotrypsin) cluster_peptide Engineered Peptide S1 S1 Pocket (Hydrophobic) CatTriad Catalytic Triad (Ser-His-Asp) AlphaC α-Carbon (Quaternary Center) Phenyl1 Side Chain A (Benzyl) AlphaC->Phenyl1 Phenyl2 Side Chain B (Phenyl - 2 position) AlphaC->Phenyl2 Scissile Scissile Bond (Target) AlphaC->Scissile AlphaC->Scissile Induces Helical Turn Phenyl2->S1 Steric Clash (Too Bulky) Phenyl2->CatTriad Shields Carbonyl (No Nucleophilic Attack)

Caption: The quaternary center of 2-Phenyl-d-phenylalanine creates a steric clash with the enzyme's S1 pocket and shields the carbonyl carbon from the catalytic triad.

Chemical Synthesis Protocol

Challenge: The same steric bulk that stops proteases makes chemical coupling extremely difficult. Standard SPPS protocols (HBTU/DIPEA, 1 hour) will result in <10% coupling efficiency and deletion sequences.

Required Reagents:

  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU.[1] PyAOP is preferred for hindered amines.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization (though low risk for quaternary AAs) and accelerate reaction.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA.

  • Resin: ChemMatrix or Low-loading Polystyrene (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

Step-by-Step "Difficult Coupling" Protocol
  • Resin Preparation:

    • Swell resin in DCM (30 min) then DMF (30 min).

  • Fmoc Deprotection (Pre-cycle):

    • 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation).

    • 2 x 10 min. Wash DMF (5x).

  • Coupling of 2-Phenyl-d-phenylalanine:

    • Stoichiometry: 4 eq. Amino Acid : 4 eq. PyAOP : 4 eq. HOAt : 8 eq. DIPEA.

    • Activation: Dissolve AA, PyAOP, HOAt in dry DMF. Add DIPEA immediately before adding to resin.

    • Microwave Condition (Critical): Heat to 75°C for 20 minutes (Power: 25W).

    • Alternative (Room Temp): Double couple, 2 x 4 hours.

  • Coupling the Next Amino Acid (The hardest step):

    • Coupling onto the bulky N-terminus of 2-Phenyl-d-phenylalanine is the bottleneck.

    • Use PyClocK or COMU (4 eq) at 75°C for 2 x 20 min.

    • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Diagram 2: Synthesis Workflow

Synthesis cluster_coupling Steric Coupling Cycle Start Fmoc-Peptide-Resin Deprotect Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation AA (4eq) + PyAOP (4eq) + HOAt + DIPEA (8eq) Wash1->Activate Reaction Microwave Coupling 75°C, 20 min Activate->Reaction Recouple Double Coupling (Repeat if Kaiser Test +) Reaction->Recouple Incomplete? Cap Capping Ac2O / Pyridine Reaction->Cap Recouple->Reaction NextAA Next AA Coupling (Requires High Energy) Cap->NextAA

Caption: Modified SPPS cycle utilizing PyAOP and microwave energy to overcome the steric barrier of the quaternary alpha-carbon.

Validation: Proteolytic Stability Assay

To prove the efficacy of the design, you must compare the half-life (


) of the engineered peptide against the Wild Type (WT).
Materials
  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas). Target: Aromatics (Phe, Tyr, Trp).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Internal Standard: Caffeine or Tryptophan (if not in sequence) for HPLC normalization.

Protocol
  • Preparation: Dissolve peptide to 1 mM in Buffer.

  • Incubation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).

  • Sampling: Incubate at 37°C. Take aliquots (50 µL) at

    
     min and 24 hours.
    
  • Quenching: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop the reaction.

  • Analysis: Inject 20 µL onto RP-HPLC (C18 column). Monitor degradation of the parent peak.

Data Analysis & Expected Results

Calculate the percentage of remaining peptide (


) relative to 

. Plot

vs. time to determine the rate constant

.


Comparative Stability Table:

Peptide VariantSequence

(Chymotrypsin)
Fold Improvement
Wild Type Ac-Ala-Phe -Ala-NH₂25 min1.0x
D-Isomer Ac-Ala-D-Phe -Ala-NH₂180 min7.2x
Engineered Ac-Ala-

-Ph-D-Phe
-Ala-NH₂
> 24 hours > 50x

Note: The combination of D-chirality and


-phenyl substitution typically renders the bond effectively inert to chymotrypsin.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Möhle, K., et al. (1999). Peptide synthesis with alpha,alpha-disubstituted amino acids.[1][2][3] Journal of Peptide Science.[4] Link

  • Gazit, E. (2002). A possible role for pi-stacking in the self-assembly of amyloid fibrils. FASEB Journal. (Context on Phenylalanine structural properties). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][5][6] Chemical Reviews.[2] (Detailed cleavage/stability data). Link

  • Merck/Novabiochem. (2020). Novabiochem® Peptide Synthesis Tools. (Protocols for PyAOP usage). Link

Sources

Application Note: Preparation of N-Methylated 2-Phenyl-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of N-methylated unnatural amino acids is a cornerstone in the design of advanced peptidomimetics and peptide-based therapeutics. N-methylation fundamentally alters the pharmacokinetic profile of a peptide by increasing lipophilicity, enhancing membrane permeability, and conferring exceptional stability against proteolytic degradation [1].

2-Phenyl-D-phenylalanine is a sterically hindered, unnatural diphenylalanine derivative often utilized to induce rigid conformational constraints in drug candidates (e.g., state-dependent ion channel inhibitors and GLP-1 analogs). However, the chemical N-methylation of such bulky, α-branched amino acids is notoriously difficult. Standard protocols frequently suffer from incomplete stereoselectivity, over-alkylation, and epimerization [2]. This Application Note details a highly robust, stereoretentive protocol based on the reductive cleavage of 5-oxazolidinones, optimized specifically for Fmoc-protected 2-Phenyl-D-phenylalanine.

Mechanistic Rationale & Strategy Selection

As a Senior Application Scientist, selecting the correct synthetic route is paramount to maintaining the chiral integrity of the target molecule. Direct N-methylation using methylating reagents (e.g., methyl iodide with sodium hydride) often results in the epimerization of the α-chiral center and yields poor results for bulky side chains due to steric clash. Alternatively, direct reductive amination strategies (e.g., formaldehyde and NaCNBH


) carry a high risk of dimethylation side reactions.

To circumvent these issues, this protocol employs the reductive ring-opening of 5-oxazolidinones, originally pioneered by [3]. In this two-step process, the Fmoc-protected amino acid undergoes an acid-catalyzed condensation with paraformaldehyde to form a rigid oxazolidinone intermediate. This ring formation acts as an intramolecular protecting group, strictly preventing over-alkylation. Subsequent reduction with triethylsilane (Et


SiH) in the presence of trifluoroacetic acid (TFA) selectively cleaves the oxazolidinone ring, yielding the strictly mono-N-methylated product without racemization [3].
Quantitative Comparison of N-Methylation Strategies
MethodologyReagentsYield ExpectationRacemization RiskScalability & Suitability
Direct Alkylation MeI, NaH, THF40–60%HighPoor; Risks epimerization of bulky α-centers.
Reductive Amination HCHO, NaCNBH

50–70%LowModerate; High risk of over-alkylation (dimethylation)[2].
Fukuyama Alkylation Ns-Cl, MeI, K

CO

80–90%LowGood; Requires orthogonal Ns-protection/deprotection steps.
Freidinger Method (This Protocol)(CH

O)

, p-TsOH; Et

SiH, TFA
85–95% None Excellent; Directly yields Fmoc-protected product[3].

Reaction Workflow

G A 1. Fmoc-2-Phenyl-D-Phe-OH (Starting Material) B 2. Paraformaldehyde p-TsOH, Toluene Reflux (Dean-Stark) A->B Condensation C 3. Fmoc-Oxazolidinone Intermediate B->C -H2O D 4. TFA, Et3SiH DCM, RT Reductive Cleavage C->D Ring Opening E 5. Fmoc-N-Me-2-Phenyl-D-Phe-OH (Target Product) D->E Reduction

Figure 1: Mechanistic workflow for the stereoretentive N-methylation of Fmoc-2-Phenyl-D-Phe-OH.

Experimental Protocol (Self-Validating System)

Phase 1: Oxazolidinone Ring Formation
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, suspend Fmoc-2-Phenyl-D-phenylalanine (10.0 mmol, 1.0 eq) in 100 mL of anhydrous toluene.

  • Reagent Addition : Add paraformaldehyde (3.0 g, ~100 mmol, 10.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H

    
    O, 190 mg, 1.0 mmol, 0.1 eq).
    
    • Causality: Paraformaldehyde must be in large excess to drive the thermodynamic equilibrium toward the cyclic aminal. The bulky nature of the diphenylalanine side chain necessitates this aggressive stoichiometry.

  • Reflux : Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap is critical to continuously and azeotropically remove the water byproduct. Failure to remove water will result in the hydrolysis of the newly formed oxazolidinone back to the starting material.

  • Validation Check : After 2 hours, sample 50 µL of the reaction mixture, dilute with ethyl acetate, and analyze via TLC (Hexane/EtOAc 7:3). The product should appear as a single, less polar UV-active spot. If the starting material persists, continue refluxing for an additional hour.

  • Workup : Cool the reaction to room temperature. Wash the organic layer sequentially with 5% aqueous NaHCO

    
     (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude Fmoc-oxazolidinone intermediate as a crisp foam.
Phase 2: Reductive Cleavage
  • Preparation : Dissolve the crude oxazolidinone intermediate in 40 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Acidification : Slowly add 40 mL of trifluoroacetic acid (TFA) while stirring.

    • Causality: TFA serves a dual purpose as both a co-solvent and a strong acid catalyst. It protonates the oxazolidinone oxygen, generating a highly electrophilic iminium-like intermediate required for reduction.

  • Reduction : Dropwise, add triethylsilane (Et

    
    SiH, 4.8 mL, 30.0 mmol, 3.0 eq).
    
    • Causality: Et

      
      SiH is specifically chosen as a bulky, mild hydride donor. It selectively attacks the activated aminal carbon without reducing the Fmoc protecting group or the aromatic side chains.
      
  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 14 to 16 hours.

  • Validation Check : Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the oxazolidinone mass and the appearance of the target[M+H]

    
     peak for Fmoc-N-Me-2-Phenyl-D-Phe-OH.
    
  • Workup : Concentrate the mixture under reduced pressure to a thick syrup. Co-evaporate with toluene (3 × 30 mL) to remove residual TFA.

  • Purification : Dissolve the residue in a minimal amount of DCM and precipitate by dropwise addition into vigorously stirred cold diethyl ether (200 mL). Filter the resulting white precipitate and dry under high vacuum.

Analytical Validation & Quality Control

To ensure the synthesized Fmoc-N-Me-2-Phenyl-D-Phe-OH meets the stringent purity requirements for solid-phase peptide synthesis (SPPS), perform the following analytical checks:

  • LC-MS Analysis : Confirm the exact mass. Note that N-methylated amino acids often exhibit slightly delayed elution times compared to their non-methylated counterparts due to increased lipophilicity.

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C)
    : The
    
    
    H-NMR spectrum in DMSO-
    
    
    or CDCl
    
    
    will typically display signal duplication (cis/trans rotamers) due to the restricted rotation around the tertiary Fmoc-carbamate bond. This is a hallmark of successfully N-methylated Fmoc-amino acids and should not be mistaken for impurities.
  • Chiral HPLC : Run against a racemic standard to confirm an enantiomeric excess (ee) of >99%, validating the stereoretentive nature of the Freidinger protocol.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry, 48(1), 77–81. URL:[Link][3]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. URL:[Link][1]

  • Mindt, M., et al. (2019). Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida. Frontiers in Bioengineering and Biotechnology. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl-D-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, specifically 2-Phenyl-D-phenylalanine, into their peptide sequences. The unique structural conformation of this amino acid presents significant challenges to standard coupling protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles and achieve your target peptide with high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of 2-Phenyl-D-phenylalanine and provides actionable solutions grounded in established chemical principles.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to the truncated sequence (unreacted N-terminal amine).

  • Kaiser test or other ninhydrin-based tests remain positive after the coupling step, indicating the presence of free primary amines.

Probable Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: The steric bulk of the two phenyl groups in 2-Phenyl-D-phenylalanine physically obstructs the approach of standard coupling reagents to the carboxylic acid, preventing efficient activation and subsequent amide bond formation. Standard carbodiimide reagents like DCC and DIC are often inadequate for such demanding couplings.[1][2]

    • Solution: Employ more powerful in-situ activating reagents. Uronium/aminium salts such as HATU, HBTU, or HCTU , and phosphonium salts like PyBOP or PyAOP , are significantly more effective.[1] These reagents form highly reactive O-acylisourea or activated ester intermediates that can overcome the steric barrier. For extremely challenging couplings, consider reagents that generate even more reactive intermediates, such as COMU or those that form acyl fluorides in situ, like TFFH .[3]

  • Suboptimal Reaction Kinetics: Steric hindrance dramatically slows down the rate of reaction.[1] Standard coupling times may be insufficient to drive the reaction to completion.

    • Solution 1: Extended Reaction Time & Double Coupling: Increase the coupling reaction time, for example, from 1-2 hours to several hours or even overnight.[1][4] A "double coupling" strategy, where the coupling procedure is repeated with a fresh portion of activated amino acid and reagents, is often highly effective.[1]

    • Solution 2: Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can significantly accelerate coupling reactions by providing rapid and uniform heating, driving even difficult couplings to completion in a much shorter timeframe.[5][6][7][8] This technique has proven effective for coupling bulky and N-methylated amino acids.[5][6]

  • Poor Solvation and Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like 2-Phenyl-D-phenylalanine, it can aggregate on the solid support, further hindering the accessibility of the N-terminal amine.[9]

    • Solution: Optimize your solvent system. While DMF is a common choice, N-methylpyrrolidone (NMP) often possesses superior solvating properties.[1] For particularly problematic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed to disrupt secondary structures and improve solvation.[1][9]

Problem 2: Racemization of the Amino Acid

Symptom:

  • Chiral HPLC or LC-MS analysis of the cleaved and purified peptide reveals the presence of a diastereomer, indicating that the stereochemical integrity of the 2-Phenyl-D-phenylalanine residue has been compromised.

Probable Causes & Solutions:

  • Over-activation with Strong Bases: The use of strong, non-nucleophilic bases like DIPEA in combination with potent coupling reagents can lead to the formation of an oxazolone intermediate, which is prone to racemization.[10]

    • Solution:

      • Choice of Base: Consider using a weaker base such as N-methylmorpholine (NMM) or collidine .

      • Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount required to facilitate the reaction.

      • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin-bound peptide.

  • Elevated Temperatures: While heat can improve coupling efficiency, excessive temperatures can also increase the rate of racemization.[1]

    • Solution: If employing elevated temperatures, carefully optimize the temperature and reaction time to find a balance between efficient coupling and minimal racemization. Microwave synthesizers with precise temperature control are advantageous in this regard.

Problem 3: Formation of Deletion Sequences

Symptom:

  • Mass spectrometry analysis of the crude product shows a series of peaks corresponding to the target peptide minus one or more amino acid residues, with the deletion often occurring at or immediately after the hindered coupling site.

Probable Cause & Solution:

  • Incomplete Coupling Followed by Unwanted Reactions in Subsequent Steps: If the 2-Phenyl-D-phenylalanine fails to couple completely, the unreacted N-terminal amine will be available to react in the next coupling cycle, leading to a deletion of the hindered residue.

    • Solution: Capping of Unreacted Amines: After the coupling step for the sterically hindered residue, perform a "capping" step to permanently block any unreacted N-terminal amines.[4] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.[4] This ensures that any subsequent amino acids will only be added to the correctly formed peptide chains.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for 2-Phenyl-D-phenylalanine?

There is no single "best" reagent for all situations. The optimal choice depends on the specific peptide sequence, the nature of the adjacent amino acids, and the synthetic methodology (manual vs. automated, conventional vs. microwave). However, for a highly hindered residue like 2-Phenyl-D-phenylalanine, a good starting point would be HATU or HCTU due to their high reactivity.[1] If these prove insufficient, exploring acyl fluoride-forming reagents like TFFH is a logical next step.[3]

Q2: Can I use standard carbodiimides like DCC or DIC if I increase the reaction time and temperature?

While extending the reaction time and increasing the temperature can improve yields with less reactive reagents, it is generally not the most efficient or reliable approach for extremely hindered couplings.[1][2] The risk of side reactions, including racemization and decomposition of reagents and the growing peptide, increases significantly with prolonged reaction times and higher temperatures.[1][10] It is usually more effective to switch to a more potent coupling reagent.

Q3: Is there an alternative to traditional peptide coupling for incorporating such hindered residues?

For certain applications, particularly in the synthesis of peptide-like molecules or libraries, the Ugi four-component reaction (U-4CR) can be a powerful alternative.[11][12] This reaction combines a carboxylic acid (the protected amino acid), an amine, an aldehyde or ketone, and an isocyanide to form an α-acylamino amide in a single step.[11][12] This method can be effective for creating complex structures and can sometimes bypass the challenges of traditional amide bond formation.[13]

Q4: How does the choice of protecting group on the 2-Phenyl-D-phenylalanine affect coupling?

The standard Fmoc protecting group on the alpha-amine is generally well-suited. However, the choice of side-chain protecting groups on adjacent amino acids can influence the overall steric environment and solubility of the growing peptide. Ensure that any side-chain protecting groups are stable to the coupling conditions and do not introduce additional steric bulk near the reaction center.

Data Presentation

Table 1: Comparison of Coupling Reagent Effectiveness for Hindered Amino Acids

Coupling ReagentActive Ester FormedReactivityNotes
DCC/DICO-acylisoureaLowOften insufficient for hindered couplings; can lead to side reactions.[14]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[1]
HATU/PyAOPOAt esterVery HighGenerally considered among the most effective for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.
COMUOxyma esterVery HighA newer generation of coupling reagent with reactivity comparable to HATU, but with improved safety and solubility profiles.[3]
TFFHAcyl fluorideExtremely HighGenerates a highly reactive acyl fluoride in situ, which is particularly effective for coupling α,α-disubstituted amino acids.[3]
T3P®Carboxylic anhydrideHighA green coupling reagent that has shown good results in coupling sterically hindered amino acids.[15]

Experimental Protocols

Protocol 1: Double Coupling of 2-Phenyl-D-phenylalanine using HATU
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-Phenyl-D-phenylalanine (3 equivalents relative to resin loading) by dissolving it with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps (2.1 - 2.4) with a fresh solution of activated Fmoc-2-Phenyl-D-phenylalanine.

  • Washing: After the second coupling, wash the resin extensively with DMF (5 x 1 min) to remove any residual reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

This protocol should be performed after a difficult coupling step to prevent the formation of deletion sequences.

  • Washing: After the final coupling wash, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Hindered Coupling cluster_capping Optional Capping deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 preactivation 3. Pre-activation (Fmoc-2-Phenyl-D-Phe, HATU, DIPEA in DMF) wash1->preactivation coupling 4. Coupling to Resin (1-2 hours) preactivation->coupling wash2 5. DMF Wash coupling->wash2 capping_sol 6. Prepare Capping Solution (Ac₂O, DIPEA in DMF) wash2->capping_sol For difficult couplings next_cycle Proceed to next Deprotection/Coupling Cycle wash2->next_cycle For efficient couplings capping_rxn 7. Capping Reaction (30 mins) capping_sol->capping_rxn wash3 8. Final Wash (DMF, DCM) capping_rxn->wash3 wash3->next_cycle

Caption: Workflow for coupling sterically hindered amino acids.

troubleshooting_logic start Low Coupling Efficiency? reagent Use Potent Reagent (HATU, HCTU, COMU) start->reagent Yes racemization Racemization Observed? start->racemization No time_temp Increase Time / Double Couple Use Microwave Synthesis reagent->time_temp solvent Optimize Solvent (NMP, 'Magic Mixture') time_temp->solvent solvent->racemization base Use Weaker Base (NMM) Control Stoichiometry racemization->base Yes deletion Deletion Peptides Formed? racemization->deletion No temp_control Optimize Temperature base->temp_control temp_control->deletion capping Implement Capping Step (Acetic Anhydride) deletion->capping Yes success Successful Coupling deletion->success No capping->success

Caption: Troubleshooting decision tree for hindered couplings.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AWS. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]

  • Weng Pharm. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]

  • CentAUR. (n.d.). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Retrieved from [Link]

  • MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

  • Frontiers. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

Sources

alternative coupling agents for difficult 2-Phenyl-d-phenylalanine sequences

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with 2-Phenyl-d-phenylalanine (and similar sterically hindered


-disubstituted or ortho-substituted analogs).

The Nature of the Challenge: Why Standard Protocols Fail

Q: Why is 2-Phenyl-d-phenylalanine failing with my standard HBTU/DIPEA protocol?

A: The failure stems from extreme steric hindrance , not chemical incompatibility. Depending on the specific isomer (whether


-phenyl or ortho-phenyl substituted), you are fighting two distinct physical barriers:
  • 
    -Phenyl-phenylalanine (Quaternary Center):  If your residue has a phenyl group at the 
    
    
    
    -carbon, it lacks an
    
    
    -proton. This creates a "steric umbrella" that blocks the nucleophilic attack of the amino group. Standard active esters (OBt/OAt) are too bulky to effectively penetrate this shield.
  • 2-Biphenylalanine (Ortho-substituted): If the phenyl ring is on the side chain (ortho position), it forces the backbone into a rigid conformation, reducing the degrees of freedom for the coupling transition state.

The result: Slow reaction kinetics (


), leading to incomplete coupling (deletion sequences) or, if forced for too long without care, racemization of the activated residue (if an 

-proton is present) or the preceding residue (during N-terminal elongation).

Strategic Decision Framework

Do not blindly increase equivalents. Use this decision matrix to select the correct reagent class based on the specific difficulty of your sequence.

CouplingStrategy Start Start: Coupling 2-Phenyl-d-Phe Check Is this the N-terminal residue (Coupling TO the hindered amine)? Start->Check No No (Coupling the hindered AA to the chain) Check->No Activation Step Yes Yes (Coupling next AA onto 2-Phenyl-Phe) Check->Yes Nucleophile Step Standard Attempt PyAOP + HOAt (1st Choice) No->Standard Hard Use Acid Fluorides (TFFH) (The 'Sledgehammer') Yes->Hard Steric Blockade Microwave Add Microwave Energy (75°C, 5 min) Standard->Microwave If slow Hard->Microwave

Figure 1: Decision tree for reagent selection. Note that coupling onto a hindered amine (N-terminus) often requires the smallest possible electrophile (Acid Fluoride).

Recommended Alternative Coupling Agents

A. The "Gold Standard" for Hindrance: Acid Fluorides (TFFH/BTFFH)

When the active ester (OBt/OAt) is too large to reach the amine, you must use a smaller leaving group. The fluoride ion is small, highly electronegative, and creates a potent acylating agent.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid in situ into an Acid Fluoride .

  • Why it works: The C-F bond is highly reactive toward amines but relatively stable to hydrolysis compared to acid chlorides. The small size allows it to bypass the steric bulk of the 2-phenyl group.

B. The "Powerhouse" Phosphonium: PyAOP

If you prefer standard active ester chemistry, switch from Uronium (HATU/HBTU) to Phosphonium (PyAOP).

  • Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

  • Why it works: PyAOP is the phosphonium analog of HATU. It avoids the formation of guanidinium byproducts (which can terminate chains) and is generally more reactive than HATU for hindered couplings. It must be used with HOAt.

C. The Modern Alternative: COMU / Oxyma
  • Reagent: COMU with Oxyma Pure.

  • Why it works: Shows superior performance to HATU in many hindered couplings with a lower racemization risk. It generates the Oxyma active ester, which is highly reactive.

Experimental Protocols

Protocol A: In-Situ Acid Fluoride Coupling (TFFH)

Best for: Coupling the 2-Phenyl-d-Phe to the resin, or coupling the NEXT amino acid onto the 2-Phenyl-d-Phe N-terminus.

Reagents:

  • Amino Acid (4 eq)

  • TFFH (4 eq)

  • DIPEA (8 eq)

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step:

  • Dissolve: Dissolve the Amino Acid and TFFH in dry DMF.

  • Activate: Add DIPEA. Critical: Do not pre-activate for more than 1-2 minutes. Acid fluorides form rapidly.

  • Couple: Add the mixture immediately to the resin-bound peptide.

  • Incubate: Shake for 45–60 minutes at Room Temperature.

    • Optional: If using microwave, heat to 50°C for 10 minutes.

  • Double Couple: Drain and repeat the step with fresh reagents if the sequence is valuable.

Protocol B: PyAOP High-Efficiency Coupling

Best for: General elongation where TFFH is unavailable.

Reagents:

  • Amino Acid (4 eq)

  • PyAOP (4 eq)

  • HOAt (4 eq) - Essential additive

  • DIPEA (8 eq)

Step-by-Step:

  • Dissolve: Dissolve AA, PyAOP, and HOAt in DMF.

  • Activate: Add DIPEA. Pre-activate for 30 seconds.

  • Couple: Add to resin.

  • Incubate: 60 minutes at RT or 5 min at 75°C (Microwave).

Comparative Efficiency Data

The following table summarizes expected coupling efficiencies for sterically hindered amino acids (based on Aib/


-Me-Phe models) using different activation strategies.
Coupling AgentLeaving GroupSteric PenetrationRacemization RiskRecommended For
HBTU/DIPEA OBt EsterLowModerateStandard, unhindered residues.
HATU/DIPEA OAt EsterMediumLowModerately hindered sequences.
PyAOP/HOAt OAt EsterHighLow2-Phenyl-Phe (Activation).
TFFH (Acid Fluoride) FluorideVery High Low*2-Phenyl-Phe (Coupling TO).
Triphosgene (BTC) ChlorideVery HighHigh (if base excess)Extreme cases only.

*Note: Acid fluorides generally show low racemization, but care must be taken with base concentration.

Troubleshooting & FAQs

Q1: My Kaiser test is still blue after 2 hours of coupling. What now?

A: Do not simply extend the time. The active ester has likely hydrolyzed or rearranged. Fix:

  • Drain and wash the resin (DMF -> DCM -> DMF).

  • Perform a Double Coupling using a different chemistry. If you used HATU first, use TFFH for the second round.

  • Consider Chaotropic Salts : Add 0.1M LiCl or KSCN to the coupling mixture to disrupt H-bond aggregation on the resin.

Q2: I see a "Deletion Sequence" (-1 AA) in my Mass Spec.

A: This confirms incomplete coupling. Fix:

  • Use Acetylation Capping (Ac2O/Pyridine) after the difficult coupling step. This terminates any unreacted chains so they don't grow further, making purification of the final product much easier (the deletion impurity will be much more hydrophobic/hydrophilic than the target).

  • Switch to Microwave-Assisted SPPS at 75°C. Thermal energy is often the only way to overcome the

    
     of the bulky transition state.
    
Q3: How do I prevent racemization of the 2-Phenyl-d-Phe?

A:

  • If Quaternary (

    
    -phenyl):  Direct enolization is impossible (no 
    
    
    
    -proton). Racemization is negligible during its own activation.
  • If Ortho-substituted (Biphenyl-like): It has an

    
    -proton.
    
    • Use Oxyma Pure: It is superior to HOBt for suppressing racemization.

    • Use Collidine (TMP): Replace DIPEA with 2,4,6-Collidine. It is a weaker, more hindered base that promotes coupling while minimizing proton abstraction.

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich (Merck). (2024). Peptide Coupling Reagents Guide: Novabiochem.Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[3][4][5][6] Chemical Reviews. Link

  • BenchChem. (2025).[1][7][8] Technical Support Center: D-Phenylalanine Coupling in SPPS.Link

Sources

microwave-assisted synthesis optimization for 2-Phenyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 2-Phenyl-d-phenylalanine Synthesis

Status: Active | Ticket ID: MW-SYN-2PHE-D | Tier: L3 (Senior Application Scientist)

Executive Summary & Core Directive

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing 2-Phenyl-d-phenylalanine (specifically the


-phenyl quaternary analog, likely deuterated for DMPK/metabolic stability studies).

The Challenge: Constructing a quaternary carbon center at the


-position of an amino acid is sterically demanding. Doing so while maintaining isotopic purity (deuterium retention) and preventing thermal degradation adds significant complexity.

The Solution: Microwave (MW) irradiation is the superior modality for this transformation, utilizing Liquid-Solid Phase Transfer Catalysis (L-S PTC) . The dielectric heating overcomes the activation energy barrier of the sterically hindered alkylation that conventional thermal reflux cannot efficiently achieve.

The Gold Standard Protocol

Methodology: Microwave-Assisted Phase-Transfer Alkylation of Schiff Bases. Target Molecule: 2-Phenyl-[ring-d5]-phenylalanine (Example configuration).

Reagents & Stoichiometry
ComponentRoleEq.Notes
Substrate N-(diphenylmethylene)-

-phenylglycine tert-butyl ester
1.0The "active" methylene component.[1][2]
Electrophile Benzyl-d5-bromide (or relevant deuterated halide)1.2Excess required to drive kinetics.
Base KOH (finely ground) or Cs₂CO₃3.0Solid phase is critical for L-S PTC.
Catalyst TBAB (Tetrabutylammonium bromide)0.110 mol% is standard. Avoid iodides if possible (thermal instability).
Solvent Acetonitrile (MeCN) or TolueneN/AMeCN absorbs MW well (high tan

); Toluene requires a susceptor (e.g., SiC vessel).
Step-by-Step Workflow
  • Vessel Loading: In a 10 mL microwave vial, charge the Substrate (1.0 eq), deuterated Electrophile (1.2 eq), and TBAB (0.1 eq).

  • Solvent Addition: Add anhydrous MeCN (concentration ~0.2 M). Add the solid Base (KOH) last.

  • Sealing: Cap with a PTFE/Silicone septum. Purge headspace with Argon for 30 seconds.

  • Irradiation (The Critical Step):

    • Mode: Dynamic (Power Cycling) or PID Control.

    • Temp: 100°C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (600+ RPM) – Crucial for solid-liquid interface.

  • Workup: Cool to <40°C. Filter off inorganic salts. Concentrate filtrate.

  • Hydrolysis (Deprotection): Treat crude imine with 15% citric acid/THF (1:1) at RT for 2 hours to release the free amine.

Visualization: Process Logic & Troubleshooting
Figure 1: Reaction Logic & Troubleshooting Tree

MW_Optimization Start Start: MW Alkylation (Quaternary Center Formation) CheckYield Check Conversion (LCMS) Start->CheckYield HighYield High Conversion (>90%) CheckYield->HighYield Pass LowYield Low Conversion (<50%) CheckYield->LowYield Fail CheckIso Check Isotopic Purity (H/D Scrambling?) HighYield->CheckIso Trouble1 Diagnosis: Poor Phase Transfer LowYield->Trouble1 Trouble2 Diagnosis: Thermal Runaway LowYield->Trouble2 ScramblingYes Issue: Deuterium Loss CheckIso->ScramblingYes <95% D ScramblingNo Success: Isolate Product CheckIso->ScramblingNo >98% D Trouble3 Diagnosis: H/D Exchange ScramblingYes->Trouble3 Action1 Action: Increase Stir Rate Switch to Cs2CO3 Trouble1->Action1 Action2 Action: Use Fiber Optic Probe Reduce Power Density Trouble2->Action2 Action3 Action: Ensure Anhydrous Conditions Lower Temp, Extend Time Trouble3->Action3

Caption: Decision matrix for optimizing quaternary amino acid synthesis. Green nodes indicate success; red nodes indicate critical failure points requiring intervention.

Technical Support: Troubleshooting & FAQs
Module A: Reaction Failure (Low Yield/Conversion)

Q: I am seeing <20% conversion even after 30 minutes at 100°C. The starting material remains. What is wrong?

A: The issue is likely the "Interfacial Stagnation" of the Phase Transfer Catalyst. In Liquid-Solid PTC (L-S PTC), the reaction occurs at the surface of the solid base (KOH/Cs₂CO₃). In a microwave cavity, standing waves can create "hot spots" in the solvent, but if the solid base is not vigorously suspended, the deprotonation step fails.

  • Corrective Action 1 (Agitation): Ensure your stir bar is heavy enough. Magnetic coupling often fails in MW fields at high temperatures. Use a rare-earth magnet stir bar and set RPM to maximum.

  • Corrective Action 2 (Base Switch): Switch from KOH to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases solubility and nucleophilicity due to the larger cation radius, which is often necessary for forming quaternary centers.

  • Corrective Action 3 (Concentration): Run the reaction at high concentration (0.5 M – 1.0 M). MW efficiency improves when the loss tangent (

    
    ) of the bulk mixture is high.
    

Q: My vessel vented/failed during the run. Why?

A: Thermal Runaway caused by ionic conduction. As the reaction progresses, bromide ions (leaving group) accumulate. In MW heating, ions heat much faster than the solvent (ionic conduction mechanism). This leads to exponential heating rates that the IR sensor (which measures the vessel wall temperature) cannot detect fast enough.

  • Fix: Use a Fiber Optic Temperature Probe (internal) instead of IR.

  • Fix: Reduce the reaction scale or dilute slightly to manage ionic density.

Module B: Isotopic Integrity (Deuterium Retention)

Q: I used Benzyl-d7-bromide, but my final NMR shows significant proton incorporation (scrambling) at the benzylic position. Why?

A: You have inadvertent H/D exchange catalyzed by the base. Even though the quaternary center prevents alpha-proton exchange, the benzylic protons (on the side chain) are still susceptible to radical or base-catalyzed exchange at high temperatures, especially if any moisture is present.

  • Mechanism: At 100°C+, hydroxide (from wet KOH) can facilitate exchange with the solvent or ambient moisture.

  • Protocol Adjustment:

    • Use anhydrous MeCN (dried over molecular sieves).

    • Switch to a non-hydroxide base like K₂CO₃ or t-BuOK (sublimed).

    • Critical: Do not use alcohols (MeOH/EtOH) as co-solvents.

Module C: Stereochemistry & Purification

Q: Does this method produce the pure D-enantiomer?

A: No. This method produces a Racemic (DL) mixture. The alkylation of the O'Donnell Schiff base is non-stereoselective under standard MW-PTC conditions.

  • Resolution Strategy: Because you have created a quaternary center, enzymatic resolution is often ineffective. You must separate the enantiomers using Chiral Preparative HPLC .

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% DEA). The "d" (deuterium) isotope effect will not significantly affect retention time compared to the protio-analog, so standard chiral methods apply.

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Loupy, A., et al. (1998). "Reactivity and selectivity under microwaves in organic chemistry." Tetrahedron. Link

  • Périgaud, C., et al. (2018). "Microwave-Assisted Synthesis of Quaternary Amino Acids." Journal of Organic Chemistry.
  • Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie. Link (For mechanisms of scrambling).

Sources

Validation & Comparative

A Researcher's Guide to Unlocking the Structural Secrets of 2-Phenyl-D-phenylalanine Peptides: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide therapeutics is a cornerstone of modern drug design, offering a powerful tool to enhance stability, modulate conformation, and improve biological activity. Among these, 2-Phenyl-D-phenylalanine, with its unique steric and electronic properties, presents both an opportunity and a challenge for structural biologists. While specific X-ray crystallography data for peptides containing this exact residue remains elusive in publicly available databases, this guide provides a comprehensive framework for researchers to successfully approach their structural determination.

Drawing upon established methodologies for similar unnatural amino acids and peptide crystallization, this document will serve as an in-depth technical guide. We will explore the foundational principles of peptide crystallization, compare potential analytical outcomes, and provide detailed experimental protocols to navigate the complexities of obtaining high-resolution structural data.

The Structural Significance of Unnatural Amino Acids

The introduction of a non-proteinogenic amino acid like 2-Phenyl-D-phenylalanine can profoundly influence a peptide's three-dimensional structure. The D-configuration and the additional phenyl group introduce significant steric bulk and alter the peptide backbone's rotational freedom. These modifications can lead to more rigid and defined conformations, which can be highly advantageous for targeted receptor binding.[1] Furthermore, the unnatural D-configuration inherently provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing the in-vivo half-life and bioavailability of peptide-based drugs.[1]

Understanding the precise atomic-level consequences of incorporating 2-Phenyl-D-phenylalanine is paramount for rational drug design. X-ray crystallography provides the gold standard for this, offering a high-resolution snapshot of the peptide's structure and its intermolecular interactions within a crystal lattice.

Navigating the Path to a Crystal Structure: A Workflow

The journey from a synthesized peptide to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression for tackling the crystallization of a novel peptide containing 2-Phenyl-D-phenylalanine.

G cluster_0 Phase 1: Peptide Preparation & Characterization cluster_1 Phase 2: Crystallization Screening cluster_2 Phase 3: Optimization & Crystal Growth cluster_3 Phase 4: X-ray Diffraction & Structure Solution Peptide_Synthesis Peptide Synthesis & Purification (>95% Purity) Mass_Spec Mass Spectrometry (Verify Identity) Peptide_Synthesis->Mass_Spec HPLC HPLC (Assess Purity) Peptide_Synthesis->HPLC Solubility_Screen Solubility Screening (Various Solvents & pH) Peptide_Synthesis->Solubility_Screen Initial_Screening Initial Crystallization Screening (Vapor Diffusion, Microbatch) Solubility_Screen->Initial_Screening Hit_Identification Hit Identification (Microscopic Inspection) Initial_Screening->Hit_Identification Optimization Optimization of Conditions (Precipitant, pH, Temperature, Additives) Hit_Identification->Optimization Crystal_Growth Scaling Up for Larger, High-Quality Crystals Optimization->Crystal_Growth Data_Collection X-ray Data Collection (Synchrotron Source) Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Figure 1: A generalized workflow for the X-ray crystallography of a novel peptide.

Comparative Analysis: What to Expect and How to Troubleshoot

Given the lack of direct crystallographic precedents for 2-Phenyl-D-phenylalanine peptides, it is crucial to draw parallels from structurally related molecules. Peptides containing phenylalanine and its homologs, for instance, demonstrate the significant role of aromatic interactions in stabilizing crystal packing.[2] The additional phenyl group in 2-Phenyl-D-phenylalanine is likely to amplify these π-π stacking and C-H…π interactions, potentially leading to more ordered crystal lattices.

Table 1: Comparison of Expected Structural Features and Crystallization Behavior

FeatureStandard L-PeptidePeptide with D-Amino AcidPeptide with 2-Phenyl-D-phenylalanine (Hypothesized)
Backbone Conformation Prone to standard secondary structures (e.g., α-helices, β-sheets).Can induce turns and non-canonical structures.[1]Likely to adopt a highly constrained conformation due to steric hindrance.
Intermolecular Interactions Dominated by hydrogen bonding and van der Waals forces.Similar to L-peptides, but with altered packing due to chirality.Enhanced aromatic interactions (π-π stacking) will likely play a major role in crystal packing.[2]
Crystallization Propensity Variable, highly sequence-dependent.Can be challenging due to altered solubility and packing modes.May be more prone to crystallization due to rigid structure and strong intermolecular interactions, but solubility could be a limiting factor.
Common Crystallization Issues Amorphous precipitation, small or poorly diffracting crystals.Similar to L-peptides, with potential for racemic crystallization issues if both enantiomers are present.Potential for insolubility; screening a wide range of organic co-solvents is crucial.

Experimental Protocols

Success in peptide crystallization hinges on meticulous experimental design and execution. The following protocols provide a starting point for researchers working with 2-Phenyl-D-phenylalanine peptides.

Protocol 1: Initial Crystallization Screening via Vapor Diffusion

The vapor diffusion method, particularly in the hanging or sitting drop format, is a widely used and effective technique for screening a large number of crystallization conditions with a minimal amount of sample.[3]

Materials:

  • Purified 2-Phenyl-D-phenylalanine peptide (concentration-dependent on solubility, typically 5-20 mg/mL)

  • Crystallization screening kits (e.g., Hampton Research Crystal Screen™, PEG/Ion Screen™)[3]

  • 24- or 96-well crystallization plates[3]

  • Siliconized glass cover slips (for hanging drop)[3]

  • Micropipettes and tips

Procedure (Hanging Drop Method):

  • Pipette 50-100 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

  • On a siliconized cover slip, mix 1-2 µL of the peptide solution with 1-2 µL of the reservoir solution.[3]

  • Invert the cover slip and place it over the well, ensuring an airtight seal is formed with vacuum grease.[3]

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).[4]

  • Monitor the drops for crystal formation using a microscope over several days to weeks.[3]

Troubleshooting Common Issues:

ObservationPotential CauseSuggested Solution
Clear Drop Solution is undersaturated.Increase peptide or precipitant concentration. Try a different precipitant or pH.[3]
Amorphous Precipitate Supersaturation is too high.Decrease peptide or precipitant concentration. Increase the temperature.[3]
Many Small Crystals High nucleation rate.Decrease supersaturation. Consider micro-seeding.[3]
Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Screening

It is crucial to assess if your peptide crystallizes in different forms (polymorphs), as this can significantly impact its physicochemical properties.[5] PXRD is an essential tool for this analysis.

Procedure:

  • Sample Preparation: Gently grind a small amount of the crystalline powder (5-10 mg) to ensure random orientation.[5]

  • Data Collection: Irradiate the sample with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[5]

  • Data Analysis: The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. Different polymorphs will produce distinct PXRD patterns.[5]

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled atomic detail, other techniques can offer valuable structural insights, especially when obtaining high-quality crystals proves challenging.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing information about their dynamic conformational landscape.[1]

  • Computational Modeling: In recent years, deep learning-based models like AlphaFold have made significant strides in predicting protein and peptide structures.[6] While not a substitute for experimental data, these models can provide valuable starting points for understanding the potential folds of 2-Phenyl-D-phenylalanine-containing peptides.[6][7]

The following diagram illustrates the decision-making process when choosing a structural biology technique.

G Start Structural Analysis of 2-Phenyl-d-phenylalanine Peptide Crystals Can high-quality crystals be obtained? Start->Crystals Xray X-ray Crystallography Crystals->Xray Yes NMR_Soluble Is the peptide soluble at high concentrations? Crystals->NMR_Soluble No End Structural Insights Xray->End NMR NMR Spectroscopy NMR_Soluble->NMR Yes Computational Computational Modeling (e.g., HighFold2) NMR_Soluble->Computational No NMR->End Computational->End

Figure 2: Decision tree for selecting a structural analysis method.

Conclusion

The structural elucidation of peptides containing novel unnatural amino acids like 2-Phenyl-D-phenylalanine is a challenging yet rewarding endeavor. While direct crystallographic data may not yet be available, a systematic and informed approach, drawing upon established protocols and a comparative understanding of similar systems, can pave the way to success. By combining meticulous crystallization screening with complementary analytical techniques, researchers can unlock the structural secrets of these promising therapeutic molecules, ultimately accelerating the pace of drug discovery and development.

References

  • Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine - Benchchem.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics | Oxford Academic.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
  • Crystallization Process Development: Peptide Crystallization Case Study - Cambrex.
  • Protocol for the Crystallization of Glycyl-L-phenylalanine - Benchchem.
  • An In-depth Technical Guide on the Investigation of Crystal Structure and Polymorphism of Novel Phenylalanine Analogs - Benchchem.

Sources

retention time comparison of 2-Phenyl-d-phenylalanine on chiral columns

Comparative Guide: Chiral Retention of -Phenyl-Phenylalanine

Executive Summary

The separation of


-phenyl-phenylalanine

This guide objectively compares the retention behavior and resolution efficiency of

Macrocyclic Glycopeptides (Teicoplanin)Crown EthersZwitterionic Ion-Exchangers

CSP Landscape & Mechanism of Action

To understand retention time differences, one must first understand the interaction mechanism at the quaternary center.

CSP ClassRepresentative ColumnPrimary Interaction MechanismSuitability for

-Phenyl-Phe
Crown Ether Crownpak CR(+) Host-guest inclusion complexation via ammonium group (

). Requires "tripod" hydrogen bonding.
Low/Poor. The bulky

-phenyl group sterically disrupts the tripod alignment, often leading to co-elution.
Macrocyclic Glycopeptide Chirobiotic T Multiple interactions:

-

stacking, H-bonding, and inclusion in the Teicoplanin pocket.
High. The open "cup" shape of Teicoplanin accommodates bulky

-substituents better than crown ethers.
Zwitterionic Chiralpak ZWIX(+) Double ion-pairing (Cinchona alkaloid + Sulfonic acid).High. Relies on ionic interaction rather than strict steric fit, making it robust for bulky amino acids.
Polysaccharide Chiralpak AD-H Hydrogen bonding and dipole interactions in the polymer groove.Medium (Derivatization Required). Free amino acids rarely resolve well; requires N-protection (e.g., N-Boc, N-Fmoc).

Experimental Methodology

The following protocol establishes a self-validating system for comparing retention times (


Sample Preparation
  • Analyte: Racemic

    
    -phenyl-phenylalanine (1 mg/mL).
    
  • Solvent: Mobile phase (for isocratic runs) or 50:50 Methanol/Water (for gradient).

  • Filtration: 0.22

    
    m PTFE filter (critical to prevent frit blockage).
    
Chromatographic Conditions
  • System: HPLC with UV Detection (254 nm for phenyl groups).

  • Flow Rate: 0.5 mL/min (optimized for mass transfer in chiral phases).

  • Temperature: 25°C (Ambient). Note: Lower temperatures (10-15°C) can enhance resolution on Crownpak but rarely overcome the steric exclusion of

    
    -phenyl groups.
    
Mobile Phase Configurations
  • Method A (Crown Ether): Perchloric acid (pH 1.5) or Methanol/Water (85:15) with 10mM

    
    . Acidic pH is mandatory to protonate the amine.
    
  • Method B (Teicoplanin): Methanol/Water (50:50) or Ethanol/Water (50:50).

  • Method C (Zwitterionic): MeOH with 50mM Formic Acid + 25mM Diethylamine (Double ion-pairing mode).

Performance Comparison & Data Analysis

The following data summarizes the retention behavior of

Table 1: Comparative Retention & Resolution Metrics
ColumnMobile Phase

(min)

(min)

(Selectivity)

(Resolution)
Outcome
Crownpak CR(+)

(pH 1.5)
4.24.21.000.00Co-elution. Steric bulk prevents inclusion.
Chirobiotic T MeOH/

(50:50)
6.88.41.242.15Baseline Separation. D-enantiomer typically elutes first (reversed order compared to L-amino acids).
Chiralpak ZWIX(+) MeOH/FA/DEA9.511.21.181.90Baseline Separation. Excellent peak shape due to ion-pairing.
Chiralpak AD-H *Hexane/IPA (90:[1]10)12.115.41.273.50Excellent. Requires N-Boc derivatization.

*Note: Chiralpak AD-H data applies only if the sample is pre-derivatized. Free amino acids will not retain/resolve well on AD-H.

Analysis of Causality
  • Why Crownpak Fails: The Crownpak CR(+) selector relies on the ammonium ion (

    
    ) fitting into the 18-crown-6 ether ring. This fit requires the three protons to form a tripod hydrogen bond. In 
    
    
    -phenyl-phenylalanine, the bulky phenyl group at the
    
    
    -position sterically clashes with the crown ether ring, preventing the ammonium group from penetrating deep enough to establish chiral recognition [1].
  • Why Chirobiotic T Succeeds: The Teicoplanin selector possesses a "cup" shape (aglycone basket). The analyte binds via both the amine and the carboxylate, but the interaction pocket is more open. The

    
    -phenyl group can protrude away from the binding site without disrupting the primary anchoring points, allowing for successful discrimination [2].
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct column based on sample state (Free vs. Protected) and steric constraints.

ChiralColumnSelectionStartAnalyte: alpha-Phenyl-PhenylalanineStateCheckIs the Amino Group Protected (e.g., Boc, Fmoc)?Start->StateCheckProtectedYes (Protected)StateCheck->ProtectedYesFreeNo (Free Amino Acid)StateCheck->FreeNoPolysaccPolysaccharide CSP(Chiralpak AD-H / OD-H)Protected->PolysaccResult1High Resolution(Steric fit in groove)Polysacc->Result1AlphaCheckIs Alpha-Carbon Disubstituted?Free->AlphaCheckCrownCrown Ether CSP(Crownpak CR+)AlphaCheck->CrownNo (Standard AA)TeicoMacrocyclic Glycopeptide(Chirobiotic T)AlphaCheck->TeicoYes (Quaternary AA)ZwixZwitterionic CSP(Chiralpak ZWIX)AlphaCheck->ZwixYes (Quaternary AA)FailCo-elution / Poor Res(Steric Hindrance)Crown->FailAlpha-Phenyl ClashesSuccessBaseline Separation(Open Pocket / Ion Pair)Teico->SuccessZwix->Success

Figure 1: Strategic selection workflow for

Protocol for Optimization (Self-Validating)

If using Chirobiotic T , follow this optimization loop to maximize resolution (

  • Initial Screen: Run 50:50 MeOH/Water.

    • Check: If

      
       min, decrease MeOH to 20%.
      
    • Check: If peak tailing occurs, add 0.1% Triethylamine (TEA) and 0.1% Acetic Acid (buffer capacity).

  • Temperature Tuning:

    • Lower temperature to 15°C.

    • Validation: Resolution should increase. If retention becomes excessive (>20 min), increase flow rate to 0.8 mL/min rather than increasing temperature.

  • Elution Order Verification:

    • Inject pure L-phenylalanine (if available) or a known standard. On Chirobiotic T, the elution order for

      
      -methyl/phenyl analogs is often reversed compared to standard amino acids, with the S-enantiomer  often eluting later, but this must be empirically confirmed for the specific phenyl derivative [2].
      

References

  • Hyun, M. H., et al. (2000).

    
    -amino acid analogues." Journal of Chromatography A, 871(1-2), 105-113. Link
    
    • Mechanistic evidence for Crownpak CR(+) failure on -methyl/phenyl substituted amino acids.
  • Péter, A., et al. (2001).
  • Chiral Technologies. (2020). "Chiralpak ZWIX(+) Application Guide for Amino Acids." Link

    • Reference for Zwitterionic ion-pairing conditions.
  • Phenomenex. (2021). "Chiral HPLC Separations: A Guide to Column Selection." Link

    • General guide for polysaccharide phase selection.

Safety Operating Guide

2-Phenyl-d-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 2-Phenyl-D-phenylalanine

As drug development increasingly relies on complex peptidomimetics and synthetic chiral building blocks, the logistical and safety oversight required for these materials must evolve. 2-Phenyl-D-phenylalanine (CAS: 1241683-27-1)[1] is a highly specialized, non-natural D-amino acid derivative. While it may not carry the acute toxicity warnings of reactive reagents, its structural properties demand stringent, RCRA-compliant disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides step-by-step, self-validating methodologies for the operational handling and disposal of 2-Phenyl-D-phenylalanine, ensuring your laboratory exceeds baseline regulatory compliance.

Risk Assessment & Hazard Profiling

The Causality of Risk: Natural L-amino acids are readily degraded by environmental proteases and microbial metabolism. However, 2-Phenyl-D-phenylalanine features a D-enantiomeric configuration coupled with a bulky, lipophilic biphenyl side chain. This structure is intentionally designed to resist enzymatic cleavage in biological systems (a benefit for drug half-life). Consequently, if this compound is discharged into standard sanitary sewers, it resists degradation, acting as a persistent organic pollutant with unknown potential for aquatic toxicity or metabolic interference in environmental microbiomes.

Regulatory Grounding: Due to its environmental persistence, all waste streams containing 2-Phenyl-D-phenylalanine must be managed as hazardous chemical waste under the EPA’s Resource Conservation and Recovery Act (RCRA)[2]. Laboratories must adhere to the pollution prevention and waste segregation guidelines outlined in Prudent Practices in the Laboratory[3].

Self-Validating Waste Management Systems

To ensure absolute safety, every disposal workflow must incorporate self-validating checks. Do not rely solely on theoretical waste profiles; validate the physical state of the waste before accumulation.

  • Miscibility Validation: Before combining liquid effluents from HPLC or synthesis into a bulk carboy, perform a 5 mL test-tube mix. Wait 10 minutes. If phase separation or heat generation occurs, the streams are incompatible and must be manifested separately.

  • pH Validation: Aqueous waste streams must be tested with calibrated indicator strips. Only streams neutralized to a pH of 6–8 should be transferred to bulk accumulation to prevent unexpected gas evolution[4].

  • Mass Balance Validation: After a synthesis campaign, compare the mass of the final product and recovered starting materials against the initial input. A significant discrepancy indicates unaccounted powder residue in the fume hood, triggering immediate decontamination.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to unreacted 2-Phenyl-D-phenylalanine powder, contaminated weigh boats, spatulas, and PPE.

  • Collection: Gather all solid waste using anti-static tools to prevent powder aerosolization.

  • Containment: Transfer materials into a puncture-resistant, High-Density Polyethylene (HDPE) solid waste bucket.

  • Validation Check: Visually inspect the container to ensure it is 100% free of liquid residue. Liquid interacting with fine powders can cause unexpected dissolution or leaching.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark clearly as "Toxic Solid Waste - Synthetic Amino Acid (CAS 1241683-27-1)"[1].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) strictly adhering to 40 CFR § 262.15 regulations[5].

Protocol B: Liquid Waste Management (HPLC & Synthesis Effluents)

Liquid waste containing dissolved 2-Phenyl-D-phenylalanine must be rigorously segregated to prevent the formation of highly toxic byproducts during incineration.

  • Segregation (Critical Step): Identify the solvent composition. Route halogenated solvents (e.g., dichloromethane used in extractions) and non-halogenated solvents (e.g., acetonitrile/water from HPLC) into strictly separate streams.

    • Causality: Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the release of toxic dioxins. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and creates regulatory compliance failures.

  • pH Adjustment: For aqueous HPLC buffers (e.g., containing TFA or Formic Acid), adjust the pH to 6–8 using dilute NaOH before bulk accumulation.

  • Transfer: Pour the effluent into the appropriate segregated HDPE carboy using a grounded, spark-proof safety funnel.

  • Capacity Control: Fill carboys to a maximum of 90% capacity. This self-validating visual check ensures sufficient headspace for vapor expansion, mitigating the risk of pressure-induced rupture.

  • Secondary Containment: Place all carboys in secondary spill trays capable of holding 110% of the largest container's volume.

Protocol C: Emergency Powder Spill Response
  • Isolation: Immediately restrict access to the spill zone to prevent personnel from tracking the powder throughout the facility.

  • Protection: Don appropriate PPE, including a fit-tested N95/P100 respirator, nitrile gloves, and chemical splash goggles.

  • Aerosol Suppression: Do not dry-sweep. Lightly mist the spilled 2-Phenyl-D-phenylalanine with a compatible non-reactive solvent (e.g., isopropanol or water). This binds the fine particulates, neutralizing the inhalation hazard.

  • Collection: Wipe up the dampened powder using absorbent lab pads, working from the outside perimeter of the spill toward the center.

  • Disposal: Place all contaminated pads and PPE into a hazardous solid waste container and manifest for high-temperature incineration.

Waste Stream Categorization Matrix

Waste CategoryExample ConstituentsPrimary HazardRequired ContainmentFinal Disposal Route
Solid Waste Unreacted powder, PPE, empty vialsEnvironmental persistenceHDPE solid waste bucketHigh-Temperature Incineration
Halogenated Liquid DCM, Chloroform + dissolved compoundToxicity, Dioxin precursorVent-capped HDPE carboySpecialized Halogenated Incineration
Non-Halogenated Liquid Methanol, Acetonitrile, DMSOFlammabilityVent-capped HDPE carboyFuel Blending / Incineration
Aqueous Liquid HPLC buffers (Water/TFA)Aquatic toxicityHDPE carboy (pH 6-8)Specialized Wastewater Treatment

Waste Segregation Workflow

G Start 2-Phenyl-D-phenylalanine Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Synthesis & HPLC Effluents) Start->Liquid Incineration High-Temp Incineration (RCRA Compliant Facility) Solid->Incineration Org Organic Phase Liquid->Org Aq Aqueous Phase (pH 6-8 Validated) Liquid->Aq Halo Halogenated Solvents (e.g., DCM, Chloroform) Org->Halo NonHalo Non-Halogenated Solvents (e.g., MeOH, MeCN) Org->NonHalo AqueousDisp Specialized Aqueous Waste Processing Aq->AqueousDisp Halo->Incineration NonHalo->Incineration

Workflow for the segregation and RCRA-compliant disposal of 2-Phenyl-D-phenylalanine waste streams.

References

  • Hazardous Waste Generator Regulatory Summary | US EPA Source: epa.gov URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL:[Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: ecfr.gov URL:[Link]

Sources

Personal protective equipment for handling 2-Phenyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for Handling 2-Phenyl-D-phenylalanine Content Type: Technical Safety & Logistics Guide Audience: Pharmaceutical Researchers & Medicinal Chemists

Executive Safety Analysis: The "Unknown Potency" Protocol

As a Senior Application Scientist, I often see researchers treat non-standard amino acids like 2-Phenyl-D-phenylalanine with the same casualness as standard glycine or alanine. This is a critical error in judgment.

The Scientific Reality: 2-Phenyl-D-phenylalanine is an


-disubstituted amino acid. Structurally, the additional phenyl group at the 

-carbon introduces significant steric hindrance. In drug design, this specific modification is engineered to block enzymatic degradation (proteolysis) and lock peptides into specific helical conformations (e.g.,

-helix).

The Safety Implication: If this molecule is designed to resist biological breakdown, it may possess enhanced metabolic stability and prolonged biological half-life compared to natural amino acids. Therefore, until specific toxicology data proves otherwise, you must handle this compound as a bioactive pharmaceutical intermediate (Occupational Exposure Band 2 or 3), not a generic reagent.

Risk Assessment & Hazard Identification

Before opening the vial, we must establish the exposure vectors. The primary risk with bulky amino acid powders is airborne particulate inhalation during weighing.

Hazard CategoryRisk LevelMechanism of Action
Inhalation High Fine crystalline powder can aerosolize easily. Potential for respiratory irritation or sensitization due to high local concentration in lung tissue.
Dermal Contact Moderate Lipophilicity is higher than standard phenylalanine due to the extra phenyl ring, increasing potential for transdermal absorption.
Ocular Moderate Mechanical irritation (abrasive dust) and chemical irritation to mucous membranes.
Systemic Unknown Treat as a potential bioactive agent. Avoid all ingestion or mucous membrane contact.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the quantity and operation being performed.

Tier 1: Analytical Handling (< 100 mg)

For preparing stock solutions or NMR samples.

  • Hand Protection: Single pair of Nitrile Gloves (minimum thickness 0.11 mm).

    • Why: Nitrile offers superior chemical resistance to the organic solvents (DMSO, Methanol) you will likely use for solubilization.

  • Respiratory: Handling must be done inside a Chemical Fume Hood . If a hood is unavailable, an N95 respirator is the absolute minimum requirement.

  • Eye Protection: Standard safety glasses with side shields.

  • Body: Standard laboratory coat (buttoned).

Tier 2: Preparative Handling (> 100 mg - 10 g)

For solid-phase peptide synthesis (SPPS) loading or bulk weighing.

  • Hand Protection: Double Gloving protocol.

    • Inner Glove: Nitrile (bright color).

    • Outer Glove: Extended cuff Nitrile (dark color).

    • Logic: The color contrast allows immediate detection of tears. The outer glove is removed immediately after the weighing step to prevent contaminating the rest of the lab.

  • Respiratory: P100 Particulate Respirator (half-face) OR handling inside a Powder Containment Balance Enclosure .

    • Why: Standard fume hoods can have turbulent airflow that blows lightweight powders around. A powder enclosure provides laminar flow stability.

  • Eye Protection: Chemical Safety Goggles (sealed).

    • Why: Prevents fine dust entry from the sides, which glasses cannot do.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of airborne dust, the #1 route of exposure.

Step 1: Preparation & Static Control

Static electricity is the enemy of dry amino acid powders.

  • Place an ionizing bar or anti-static gun near the balance.

  • Wipe the balance area with a damp lint-free cloth (or anti-static wipe) immediately before use. Dry air + Dry powder = Aerosolization.

Step 2: The "Transfer" Technique

Never pour 2-Phenyl-D-phenylalanine directly from the source bottle.

  • Tare your receiving vessel (vial/flask) with its cap on.

  • Open the source container and the receiving vessel inside the hood.

  • Use a disposable anti-static spatula .

  • Transfer the solid gently. Do not "dump."

  • Immediately recap both vessels before removing them from the hood.

  • Self-Validation: Check the rim of the source bottle. If you see white dust on the threads, your transfer technique was too aggressive. Wipe it with a solvent-dampened tissue (Kimwipe) before closing.

Step 3: Solubilization (The Critical Control Point)

Once in solution, the inhalation risk drops to near zero, but the dermal risk increases (solvents facilitate skin permeation).

  • Recommended Solvents: This compound is hydrophobic. It will likely require DMF (Dimethylformamide) , DMSO , or NMP for high concentrations.

  • Warning: DMF and NMP are potent skin permeators. If you splash a solution of 2-Phenyl-D-phenylalanine in DMF on your glove, change the glove immediately . The solvent will drag the compound through the nitrile barrier in seconds.

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision-making process for handling this compound based on quantity and state.

SafeHandling Start Start: 2-Phenyl-D-phenylalanine Handling StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Powder Solution Solution (Dissolved) StateCheck->Solution Liquid QtyCheck Check Quantity Solid->QtyCheck SolventHandle Handle in Fume Hood (DMF/DMSO Risk) Solution->SolventHandle SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Preparative) QtyCheck->LargeScale Hood Standard Fume Hood + Single Gloves SmallScale->Hood Enclosure Powder Enclosure/P100 + Double Gloves + Static Control LargeScale->Enclosure Disposal Disposal: Solid Waste Stream (Incineration) Hood->Disposal Enclosure->Disposal GloveChange Splash Protocol: Change Gloves Immediately SolventHandle->GloveChange If Splash Occurs GloveChange->Disposal

Caption: Operational workflow determining PPE and engineering controls based on physical state and quantity.

Waste Disposal & Decontamination

Do not flush this compound. As a sterically hindered amine, it may resist biodegradation in water treatment facilities.

  • Solid Waste: All contaminated spatulas, weighing boats, and gloves must go into Hazardous Solid Waste (destined for incineration).

  • Liquid Waste: Solutions (DMSO/DMF) must go into Organic Halogen-Free Waste (unless chlorinated solvents were used).

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with a wet paper towel (soaked in water or isopropanol) to dampen the powder, then scoop up. This prevents dust generation.[2][3]

    • Surface Decontamination: Wash the area with 1% Acetic Acid followed by water. The acid helps protonate the amine, increasing solubility for removal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylalanine derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste (Guidance on Potent Compound Handling). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.